molecular formula C6H12O6 B15557039 D-Glucose-d1-2

D-Glucose-d1-2

カタログ番号: B15557039
分子量: 181.16 g/mol
InChIキー: WQZGKKKJIJFFOK-XVKSOXPJSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

D-Glucose-d1-2 is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 181.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C6H12O6

分子量

181.16 g/mol

IUPAC名

(2S,3R,4S,5S,6R)-4-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1/i4D

InChIキー

WQZGKKKJIJFFOK-XVKSOXPJSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to D-Glucose-d1-2 and its Role in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Glucose-d1-2, a deuterated form of D-glucose, and its critical role as a stable isotope tracer in metabolic research. This document details its properties, applications in metabolic flux analysis, and methodologies for its use in experimental settings.

Introduction to this compound

This compound is a specialized form of D-glucose where a hydrogen atom at the second carbon position is replaced with its stable isotope, deuterium (B1214612).[1][2][3][4] This isotopic labeling makes it a powerful tool for researchers to trace the metabolic fate of glucose in various biological systems without the need for radioactive materials.[5] Its primary application lies in metabolic studies, where it is used as a tracer to elucidate metabolic pathways, quantify fluxes, and assess the effects of drugs on cellular metabolism.[2][3]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a comparison with its unlabeled counterpart, D-Glucose.

PropertyThis compoundD-Glucose
Chemical Formula C₆H₁₁DO₆C₆H₁₂O₆
Molecular Weight 181.16 g/mol [2][4]180.16 g/mol
CAS Number 51517-59-0[2][4]50-99-7
Appearance White to off-white solidWhite crystalline solid
Solubility Soluble in waterSoluble in water
Isotopic Purity Typically >98%Not applicable

The Role of this compound in Metabolic Studies

Stable isotope tracing using molecules like this compound offers a robust method to quantitatively track the flux of metabolites through biochemical pathways.[5] The deuterium label allows researchers to distinguish exogenous glucose from the endogenous pool, enabling precise measurements of glucose uptake, glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[5][6]

One of the key considerations when using deuterated glucose is the kinetic isotope effect (KIE) , where the heavier mass of deuterium can lead to slower enzymatic reaction rates.[7] Studies have shown that the KIE for deuterated glucose is relatively small, typically around 4-6%, but it is an important factor to consider for accurate metabolic flux analysis.[8][9][10]

Another important aspect is the potential for deuterium loss . During metabolic processes, deuterium atoms can be exchanged with protons from water in the cellular environment. For instance, it has been observed that during a full turn of the TCA cycle, it is possible for all deuterium labels to be lost.[8][9] Understanding the extent of this loss is crucial for the correct interpretation of experimental results.[8][9]

Quantitative Data from Metabolic Studies

The following table summarizes key quantitative findings from studies utilizing deuterated glucose to investigate metabolic fluxes and related parameters.

ParameterFindingOrganism/Cell TypeReference
Cerebral Glucose Consumption Rate (CMRglc) 0.46 µmol/g/min (under morphine) vs. 0.28 µmol/g/min (under isoflurane)Rat brain[11][12][13]
Tricarboxylic Acid (TCA) Cycle Flux (VTCA) 0.96 µmol/g/min (under morphine) vs. 0.6 µmol/g/min (under isoflurane)Rat brain[11][12][13]
Kinetic Isotope Effect (kH/kD) for [6,6-²H₂]-glucose metabolism Lactate: 1.042, Glutamate: 1.035, Glutamine: 1.020Rat brain[8]
²H Label Loss from [6,6-²H₂]-glucose Lactate: 15.7 ± 2.6%, Glutamate: 37.9 ± 1.1%, Glutamine: 41.5 ± 5.2%Rat brain[9]

Experimental Protocols

The primary analytical techniques for detecting and quantifying deuterium-labeled metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Experimental Workflow for Stable Isotope Tracing

A general workflow for a metabolic study using this compound is depicted below. This process involves cell culturing, introduction of the labeled glucose, quenching of metabolic activity, extraction of metabolites, and subsequent analysis.

G Experimental Workflow for this compound Metabolic Tracing cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation A Seed and grow cells to desired confluency B Prepare labeling medium with this compound A->B C Incubate cells with labeling medium B->C D Quench metabolism (e.g., with cold methanol) C->D E Extract metabolites D->E F Dry metabolite extract E->F G Derivatization (for GC-MS) F->G H GC-MS or NMR Analysis F->H G->H I Data Processing and Isotopic Enrichment Calculation H->I J Metabolic Flux Analysis I->J

Caption: General experimental workflow for metabolic studies using this compound.

Detailed Methodology: GC-MS Analysis

GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds. For glucose analysis, a derivatization step is required to increase its volatility.

1. Sample Preparation and Derivatization:

  • Metabolite Extraction: After quenching, extract metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Drying: Dry the metabolite extract completely under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization: A common two-step derivatization method is as follows:

    • Add methoxylamine hydrochloride in pyridine (B92270) to the dried extract and incubate to form methoxime derivatives of the carbonyl groups.

    • Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for sugar analysis (e.g., DB-5).

  • Injection: Use a splitless injection mode for low concentration samples.

  • Oven Temperature Program: An initial temperature of around 100°C, ramped up to 300°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data is acquired in full scan mode to identify metabolites and in selected ion monitoring (SIM) mode for targeted quantification.

Detailed Methodology: NMR Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and allows for the quantification of isotopomers.

1. Sample Preparation:

  • Metabolite Extraction: Extract metabolites as described for GC-MS.

  • Resuspension: Dissolve the dried metabolite extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., TSP or DSS).

  • pH Adjustment: Adjust the pH of the sample to ensure consistent chemical shifts.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended.

  • 1D ¹H NMR: A simple 1D proton spectrum with water suppression is acquired to get an overview of the metabolites.

  • 2D NMR: For more complex mixtures, 2D experiments like ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) can be used to resolve overlapping signals and aid in metabolite identification.

Metabolic Pathway Tracing with this compound

The deuterium label from this compound can be traced through various metabolic pathways. The diagram below illustrates the fate of the deuterium atom in glycolysis and the TCA cycle.

G Tracing Deuterium from this compound cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glc This compound G6P Glucose-6-Phosphate-d1 Glc->G6P F6P Fructose-6-Phosphate-d1 G6P->F6P F16BP Fructose-1,6-bisphosphate-d1 F6P->F16BP F6P->F16BP Potential D loss GAP Glyceraldehyde-3-Phosphate F16BP->GAP DHAP Dihydroxyacetone Phosphate-d1 F16BP->DHAP BPG 1,3-Bisphosphoglycerate GAP->BPG DHAP->GAP PG3 3-Phosphoglycerate BPG->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyr Pyruvate PEP->Pyr Lac Lactate Pyr->Lac AcCoA Acetyl-CoA Pyr->AcCoA Cit Citrate AcCoA->Cit IsoCit Isocitrate Cit->IsoCit aKG α-Ketoglutarate IsoCit->aKG SucCoA Succinyl-CoA aKG->SucCoA Suc Succinate SucCoA->Suc Fum Fumarate Suc->Fum Mal Malate Fum->Mal OAA Oxaloacetate Mal->OAA Mal->OAA Potential D loss OAA->Cit

Caption: Simplified metabolic pathway showing the fate of the deuterium from this compound.

Applications in Drug Development

The use of this compound and other stable isotope tracers is invaluable in drug development. By tracing metabolic pathways, researchers can:

  • Assess Target Engagement: Determine if a drug is hitting its intended metabolic enzyme target by observing changes in metabolite levels and fluxes.

  • Elucidate Mechanism of Action: Understand how a drug candidate alters cellular metabolism to exert its therapeutic effect.

  • Identify Off-Target Effects: Detect unintended changes in metabolic pathways that could lead to toxicity.

  • Develop Companion Diagnostics: Identify metabolic biomarkers that can predict a patient's response to a particular therapy.

Conclusion

This compound is a versatile and powerful tool for researchers in the field of metabolic studies. Its use as a non-radioactive, stable isotope tracer enables the detailed investigation of glucose metabolism in a wide range of biological systems. The methodologies outlined in this guide provide a framework for conducting robust and informative metabolic flux analysis experiments. As our understanding of the metabolic basis of diseases such as cancer, diabetes, and neurodegenerative disorders continues to grow, the application of deuterated glucose tracers like this compound will undoubtedly play an increasingly vital role in the discovery and development of novel therapeutic interventions.

References

Physical and chemical properties of D-Glucose-d1-2 for research.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of D-Glucose-d1-2, a deuterated isotopologue of D-glucose, and its applications in metabolic research. This document is intended for researchers, scientists, and professionals in drug development who are utilizing stable isotope tracers to investigate cellular metabolism and disease states.

Core Properties of this compound

This compound is a valuable tool in metabolic studies, where the deuterium (B1214612) label at the C-2 position allows for the tracing of glucose through various biochemical pathways. Its physical and chemical properties are crucial for the design and interpretation of such experiments.

Physical and Chemical Data
PropertyValueSource
Chemical Name D-Glucose-2-dN/A
Synonyms This compound, Dextrose-d1-2[1]
CAS Number 51517-59-0[2][3]
Molecular Formula C₆H₁₁DO₆[2][3]
Molecular Weight 181.16 g/mol [2][3]
Appearance White to off-white solid[1]
Melting Point 150-152 °C (for D-Glucose-d12)[4]
Solubility Highly soluble in water; sparingly soluble in ethanol.[5]
Isotopic Purity Typically ≥97 atom % D for similar deuterated glucose molecules.[4]
Storage Store at room temperature, away from light and moisture.

Applications in Research

This compound serves as a stable isotope tracer to elucidate metabolic pathways and quantify fluxes.[1] Its primary applications are in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) based metabolic flux analysis. The deuterium label at the C-2 position provides specific insights into the activity of enzymes that act on this position of the glucose molecule.

Deuteration can also influence the pharmacokinetic and metabolic profiles of molecules, a principle that is increasingly explored in drug development.[2]

Experimental Protocols

The following are generalized protocols for the use of this compound in cell culture experiments for metabolic flux analysis. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

General Experimental Workflow for Metabolic Tracing

The overall process of using this compound as a tracer in metabolic studies follows a standardized workflow from cell culture to data analysis.

G General Experimental Workflow for Metabolic Tracing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Culture Medium with this compound culture_cells Culture Cells to Desired Density prep_media->culture_cells label_cells Incubate Cells with Labeled Medium culture_cells->label_cells quench Quench Metabolism (e.g., with cold methanol) label_cells->quench extract Extract Metabolites quench->extract analyze Analyze Metabolite Extracts (NMR or LC-MS/GC-MS) extract->analyze data_proc Process Raw Data analyze->data_proc flux_calc Calculate Metabolic Fluxes data_proc->flux_calc

Caption: A generalized workflow for metabolic tracing experiments using this compound.

Protocol for NMR-Based Metabolic Flux Analysis

1. Sample Preparation:

  • Culture cells in a medium containing this compound as the primary glucose source.

  • After the desired incubation period, rapidly quench metabolism by washing cells with ice-cold saline and extracting metabolites with a cold solvent (e.g., 80% methanol).

  • Lyse the cells and centrifuge to remove cell debris.

  • Dry the metabolite extract and reconstitute in a deuterated solvent (e.g., D₂O) for NMR analysis.

2. NMR Spectroscopy:

  • Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra to identify and quantify major metabolites.

  • For more detailed analysis, acquire two-dimensional (2D) NMR spectra such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to resolve overlapping signals and confirm assignments.

  • The deuterium at the C-2 position will result in a splitting pattern or a change in the chemical shift of the adjacent protons and carbons, which can be monitored to trace the fate of the label.

Protocol for Mass Spectrometry-Based Metabolic Flux Analysis

1. Sample Preparation:

  • Follow the same procedure as for NMR for cell culture, labeling, quenching, and metabolite extraction.

  • The dried metabolite extract is reconstituted in a solvent compatible with the chosen chromatography method (e.g., 50% acetonitrile (B52724) for LC-MS).

2. LC-MS/GC-MS Analysis:

  • Separate the metabolites using liquid chromatography (LC) or gas chromatography (GC).

  • Analyze the eluting metabolites using a mass spectrometer to determine their mass-to-charge ratio (m/z) and fragmentation patterns.

  • The incorporation of deuterium from this compound into downstream metabolites will result in a mass shift of +1 Da, allowing for the tracing of the label.

Tracing this compound through Glycolysis

Glycolysis is a fundamental metabolic pathway that breaks down glucose into pyruvate (B1213749). By tracing the deuterium label from this compound, researchers can gain insights into the activity of this pathway.

G Fate of the Deuterium Label from this compound in Glycolysis glucose This compound (Deuterium at C2) g6p Glucose-6-phosphate-d1 glucose->g6p Hexokinase f6p Fructose-6-phosphate-d1 g6p->f6p Phosphoglucose Isomerase f16bp Fructose-1,6-bisphosphate-d1 f6p->f16bp Phosphofructokinase dhap DHAP f16bp->dhap Aldolase gap Glyceraldehyde-3-phosphate-d1 f16bp->gap Aldolase dhap->gap Triosephosphate Isomerase bpg 1,3-Bisphosphoglycerate-d1 gap->bpg GAPDH pg3 3-Phosphoglycerate-d1 bpg->pg3 pg2 2-Phosphoglycerate-d1 pg3->pg2 pep Phosphoenolpyruvate-d1 pg2->pep pyruvate Pyruvate-d1 pep->pyruvate Pyruvate Kinase lactate Lactate-d1 pyruvate->lactate Lactate Dehydrogenase tca TCA Cycle pyruvate->tca Pyruvate Dehydrogenase

Caption: The deuterium label from this compound is retained through the glycolytic pathway to pyruvate.

As illustrated, the deuterium atom at the C-2 position of glucose is retained on the corresponding carbon atom throughout the glycolytic pathway, ultimately labeling pyruvate at the C-2 position. This labeled pyruvate can then be further metabolized and traced into the TCA cycle or fermentation products like lactate.

Conclusion

This compound is a powerful and specific tracer for investigating glucose metabolism. Its use in conjunction with modern analytical techniques like NMR and mass spectrometry provides researchers with detailed insights into the intricate network of metabolic pathways. The experimental protocols and pathway diagrams provided in this guide serve as a foundation for designing and executing robust metabolic studies in various research and drug development settings.

References

A Technical Guide to the Synthesis and Isotopic Purity of D-Glucose-d1-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of D-Glucose-d1-2, a deuterated isotopologue of D-glucose. This valuable tracer is instrumental in metabolic research, enabling the elucidation of glucose metabolism and flux in various biological systems through mass spectrometry and nuclear magnetic resonance spectroscopy. This document outlines a prevalent chemical synthesis route and details the analytical methodologies for the verification of isotopic enrichment and positional purity.

Chemical Synthesis of this compound

The introduction of a deuterium (B1214612) atom at the C-2 position of D-glucose is most commonly achieved through the stereoselective reduction of a protected 2-keto-glucopyranoside intermediate using a deuterium-donating reagent. This method offers precise control over the labeling position.[1][2]

Synthesis Pathway

The chemical synthesis of this compound can be conceptualized in the following multi-step pathway, starting from D-glucose. The process involves protection of hydroxyl groups, oxidation at the C-2 position, stereoselective reduction with a deuterium source, and subsequent deprotection to yield the final product.

G cluster_protection Protection Steps cluster_oxidation Oxidation cluster_reduction Deuterium Labeling cluster_deprotection Deprotection D-Glucose D-Glucose Protected Glucose Derivative Protected Glucose Derivative D-Glucose->Protected Glucose Derivative Protection of hydroxyl groups 2-Keto-Glucose Intermediate 2-Keto-Glucose Intermediate Protected Glucose Derivative->2-Keto-Glucose Intermediate Oxidation at C-2 Protected this compound Protected this compound 2-Keto-Glucose Intermediate->Protected this compound Reduction with NaBD4 This compound This compound Protected this compound->this compound Removal of protecting groups

Caption: Chemical synthesis pathway for this compound.

Experimental Protocol: Chemical Synthesis

The following protocol is a synthesized representation based on established chemical methodologies for the preparation of 2-deutero-d-glucose.[1]

Step 1: Preparation of Benzyl 3-O-benzyl-4,6-benzylidene-α-D-glucopyranoside This initial step involves the protection of the hydroxyl groups of D-glucose to ensure selective reaction at the C-2 position in subsequent steps. This can be achieved through various established methods in carbohydrate chemistry.

Step 2: Oxidation to Benzyl 3-O-benzyl-4,6-benzylidene-α-D-arabino-hexopyranosid-2-ulose The protected glucose derivative from Step 1 is oxidized at the C-2 position to form the corresponding ketone (2-keto-glucose intermediate).

Step 3: Reduction to Benzyl 3-O-benzyl-4,6-benzylidene-2-deutero-α-D-glucopyranose The 2-keto-glucose intermediate is reduced using sodium borodeuteride (NaBD₄) to introduce the deuterium atom at the C-2 position.[1]

  • Reagents: Benzyl 3-O-benzyl-4,6-benzylidene-α-D-arabino-hexopyranosid-2-ulose, Sodium borodeuteride (NaBD₄), appropriate solvent (e.g., ethanol/methanol).

  • Procedure: The ketone is dissolved in a suitable solvent and cooled. A solution of NaBD₄ is added portion-wise while maintaining a low temperature. The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched, and the product is extracted, dried, and purified.

Step 4: Deprotection to this compound The protecting groups are removed to yield the final product, this compound.

  • Reagents: Benzyl 3-O-benzyl-4,6-benzylidene-2-deutero-α-D-glucopyranose, Palladium on carbon (Pd/C), Hydrogen gas (H₂), solvent (e.g., THF/methanol).

  • Procedure: The protected, deuterated glucose derivative is dissolved in a suitable solvent, and Pd/C is added. The mixture is then subjected to hydrogenation.[1]

  • Purification: The catalyst is removed by filtration, and the solvent is evaporated. The crude product is purified by column chromatography.[1]

Isotopic Purity Analysis

The accurate determination of isotopic enrichment and the precise location of the deuterium label are critical for the application of this compound in metabolic studies. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2][3]

Analytical Workflow

The general workflow for the isotopic purity analysis of this compound involves sample preparation and derivatization, followed by analysis using GC-MS and NMR spectroscopy.

G This compound Sample This compound Sample Derivatization Derivatization This compound Sample->Derivatization e.g., Aldonitrile Pentaacetate NMR Analysis NMR Analysis This compound Sample->NMR Analysis GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Separation and Fragmentation Mass Spectrum Analysis Mass Spectrum Analysis GC-MS Analysis->Mass Spectrum Analysis Determine M+1/M ratio Isotopic Enrichment Calculation Isotopic Enrichment Calculation Mass Spectrum Analysis->Isotopic Enrichment Calculation Final Purity Assessment Final Purity Assessment Isotopic Enrichment Calculation->Final Purity Assessment 1H NMR Spectrum 1H NMR Spectrum NMR Analysis->1H NMR Spectrum Proton NMR 2H NMR Spectrum 2H NMR Spectrum NMR Analysis->2H NMR Spectrum Deuterium NMR Positional Purity Confirmation Positional Purity Confirmation 1H NMR Spectrum->Positional Purity Confirmation Absence of H-2 signal 2H NMR Spectrum->Positional Purity Confirmation Presence of D-2 signal Positional Purity Confirmation->Final Purity Assessment

Caption: Analytical workflow for isotopic purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive technique used to determine the isotopic enrichment of this compound.[4] The glucose sample is first derivatized to a more volatile compound for analysis.

Experimental Protocol: GC-MS Analysis (Aldonitrile Pentaacetate Derivative)

This protocol is based on established methods for the analysis of deuterated glucose.[5][6]

  • Sample Preparation and Derivatization:

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).

    • Injection: Splitless injection of the derivatized sample.

    • Oven Temperature Program: A temperature gradient is used to separate the analyte from other components.

    • Mass Spectrometer: Operated in electron impact (EI) ionization mode.

  • Data Analysis:

    • Analyze the mass spectrum of the derivatized glucose. The mass isotopomer distribution is determined by monitoring specific ion fragments.[7]

    • The isotopic enrichment is calculated by comparing the abundance of the ion containing the deuterium label (M+1) to the corresponding ion of the unlabeled standard (M). Corrections for the natural abundance of ¹³C may be necessary for high-precision measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that confirms the position of the deuterium label and provides quantitative information on isotopic purity.[3]

  • ¹H NMR: In the proton NMR spectrum of this compound, the signal corresponding to the proton at the C-2 position will be significantly diminished or absent when compared to the spectrum of unlabeled D-glucose.

  • ²H NMR: The deuterium NMR spectrum will exhibit a signal at the chemical shift corresponding to the C-2 position, directly confirming the presence and location of the deuterium label.[8][9]

  • ¹³C NMR: The ¹³C NMR spectrum will show a characteristic splitting pattern for the C-2 carbon due to coupling with the deuterium atom, and a slight upfield shift known as the deuterium isotope effect.[8][10]

Quantitative Data Summary

The following tables summarize typical quantitative data that would be obtained during the synthesis and analysis of this compound.

Table 1: Synthesis Yields

StepProductStarting MaterialTypical Yield (%)
1-2Protected 2-Keto-Glucose IntermediateProtected Glucose Derivative85-95
3Protected this compound2-Keto-Glucose Intermediate>90
4This compound (after purification)Protected this compound70-85

Table 2: Isotopic Purity Analysis Data

Analytical MethodParameterSpecification
GC-MSIsotopic Enrichment (Atom % D)>98%
¹H NMRReduction of H-2 Signal>98%
²H NMRPresence of D-2 SignalConfirmed
Chemical Purity (e.g., by HPLC or NMR)>98%

References

D-Glucose-d1-2 as a Stable Isotope Tracer in Metabolomics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool in metabolomics for elucidating the intricate complexities of metabolic pathways. By replacing specific atoms in a molecule with their heavier, non-radioactive isotopes, researchers can track the metabolic fate of substrates in biological systems. D-Glucose, labeled with stable isotopes such as deuterium (B1214612) (²H or D), is a cornerstone of metabolic research, providing critical insights into central carbon metabolism.[1] This technical guide focuses on the application of D-Glucose-d1-2, a deuterated glucose tracer, in metabolomics, with a particular emphasis on its utility for professionals in research and drug development. While the nomenclature "this compound" is not standard, it is interpreted in this guide as D-glucose deuterated at the C2 position, also referred to as [2-²H]glucose or D-Glucose-d2-2.[2] This specific labeling provides unique advantages for dissecting key metabolic pathways such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).[2]

This guide will provide a comprehensive overview of the core concepts behind using this compound, detailed experimental protocols for its application, a presentation of quantitative data, and visualizations of relevant metabolic and signaling pathways.

Core Concepts: The Metabolic Journey of a Deuterated Glucose

When this compound enters a cell, it is phosphorylated by hexokinase to form glucose-6-phosphate-d1. From this critical juncture, the labeled glucose can enter several interconnected metabolic pathways. The fate of the deuterium atom at the C2 position is of particular interest.

  • Glycolysis: In the second step of glycolysis, glucose-6-phosphate is isomerized to fructose-6-phosphate (B1210287) by the enzyme phosphoglucose (B3042753) isomerase. This reaction proceeds through an enediol intermediate, which can facilitate the exchange of the deuterium atom at the C2 position with a proton from the aqueous environment of the cell.[2] The extent of this deuterium loss provides a direct measure of the flux through this specific enzymatic step.

  • Pentose Phosphate Pathway (PPP): Alternatively, glucose-6-phosphate can enter the oxidative branch of the PPP. This pathway is crucial for producing NADPH, which is essential for antioxidant defense and reductive biosynthesis, as well as for generating precursors for nucleotide synthesis. Tracing the flow of deuterated glucose through the PPP provides insights into the cell's anabolic and redox status.

The strategic placement of the deuterium label on this compound allows researchers to probe the dynamics of upper glycolysis and its interface with the PPP, making it a powerful tool for understanding metabolic reprogramming in various disease states, including cancer and metabolic disorders.

Data Presentation

The quantitative data derived from this compound tracing experiments are crucial for interpreting metabolic phenotypes. These data are typically presented as the fractional enrichment of downstream metabolites or as calculated metabolic fluxes. The following tables provide illustrative examples of how such data can be structured.

Table 1: Illustrative Fractional Enrichment of Key Glycolytic Intermediates Over Time

This table demonstrates the percentage of a metabolite pool that has incorporated the deuterium label from this compound over a time course.

Metabolite2 hours (%)6 hours (%)12 hours (%)24 hours (%)
Glucose-6-Phosphate94.597.898.999.2
Fructose-6-Phosphate85.392.195.697.0
Pyruvate70.185.491.394.5
Lactate72.588.093.295.8

Table 2: Illustrative Mass Isotopomer Distribution of Lactate After 24-hour Labeling

This table shows the distribution of different isotopologues (molecules that differ only in their isotopic composition) of lactate, providing insights into the relative contributions of different pathways to its production.

IsotopologueRelative Abundance (%) - ControlRelative Abundance (%) - Treated
M+0 (Unlabeled)4.28.5
M+1 (from PPP)10.518.3
M+2 (from Glycolysis)85.373.2

Table 3: Illustrative Calculated Metabolic Fluxes

Metabolic fluxes, representing the rate of turnover of molecules through a metabolic pathway, can be calculated from the isotopic labeling data using metabolic modeling software.

Metabolic FluxControl (relative flux)Treated (relative flux)
Glycolysis100 ± 575 ± 4
Pentose Phosphate Pathway15 ± 225 ± 3
Lactate Efflux85 ± 660 ± 5

Experimental Protocols

The successful application of this compound as a metabolic tracer hinges on robust and well-controlled experimental protocols. The following sections provide detailed methodologies for in vitro cell culture labeling and subsequent analysis by mass spectrometry.

Protocol 1: In Vitro Stable Isotope Tracing with this compound in Cultured Cells

This protocol outlines the steps for labeling cultured mammalian cells with this compound to investigate cellular metabolism.

Materials:

  • Cultured mammalian cells

  • Standard cell culture medium

  • Glucose-free cell culture medium (e.g., glucose-free DMEM)

  • This compound

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 80% Methanol (B129727), ice-cold

  • Cell scrapers

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in approximately 80% confluency at the time of the experiment.

  • Media Preparation: On the day of the experiment, prepare the labeling medium by supplementing glucose-free medium with the desired concentration of this compound (e.g., 10 mM) and dFBS. Warm the medium to 37°C.

  • Cell Washing: Aspirate the standard culture medium from the cells. Gently wash the cell monolayer once with pre-warmed PBS to remove any residual unlabeled glucose.

  • Isotope Labeling: Aspirate the PBS and immediately add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the tracer and to reach isotopic steady-state. The optimal incubation time can range from a few hours to 24 hours, depending on the cell type and the metabolic pathways of interest.[3]

  • Metabolism Quenching: To halt metabolic activity, place the culture plates on ice. Aspirate the labeling medium.

  • Metabolite Extraction:

    • Immediately wash the cells with ice-cold PBS. Aspirate the PBS completely.

    • Add 1 mL of pre-chilled 80% methanol to each well.

    • Scrape the cells into the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[1]

  • Cell Lysis and Protein Precipitation: Vortex the tubes vigorously for 30 seconds. Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.

  • Sample Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

  • Sample Storage: Dry the metabolite extracts using a vacuum concentrator. Store the dried extracts at -80°C until analysis.[1]

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of this compound Labeled Metabolites

This protocol provides a general framework for the analysis of polar metabolites by LC-MS.

Materials:

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of the initial mobile phase (e.g., 80% acetonitrile in water).

  • LC Separation:

    • Column: Use a hydrophilic interaction liquid chromatography (HILIC) column suitable for the separation of polar metabolites.

    • Mobile Phase A: Water with ammonium acetate

    • Mobile Phase B: Acetonitrile with ammonium acetate

    • Gradient: A typical gradient starts with a high percentage of organic solvent (e.g., 85% B) and gradually decreases to a lower percentage to elute the polar compounds.

    • Flow Rate: 0.2 - 0.4 mL/min

    • Column Temperature: 40 °C

  • Mass Spectrometry Analysis:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for glucose and its phosphorylated intermediates.

    • Scan Type: Acquire data in full scan mode to detect all ions within a specified mass range. For targeted analysis, Multiple Reaction Monitoring (MRM) can be used on a triple quadrupole mass spectrometer.

    • Mass Resolution: Set the mass resolution to >60,000 to accurately resolve different isotopologues.

  • Data Analysis:

    • Process the raw data using appropriate software to identify peaks and determine their mass-to-charge ratios and intensities.

    • Correct the data for natural isotope abundance to accurately determine the level of isotopic enrichment from the this compound tracer.

    • Calculate the fractional enrichment for each metabolite of interest.

Mandatory Visualizations

The following diagrams were created using the Graphviz DOT language to visualize key workflows and pathways relevant to this compound metabolomics.

G cluster_workflow Experimental Workflow for this compound Tracing prep Cell Culture and Proliferation labeling Isotope Labeling with this compound prep->labeling quench Metabolism Quenching labeling->quench extract Metabolite Extraction quench->extract analysis LC-MS or NMR Analysis extract->analysis data Data Processing and Isotopic Enrichment Calculation analysis->data flux Metabolic Flux Analysis data->flux

A generalized experimental workflow for stable isotope tracing.

G cluster_pathways Metabolic Fate of this compound d_glucose This compound (Deuterium at C2) g6p Glucose-6-Phosphate-d1 d_glucose->g6p f6p Fructose-6-Phosphate (Deuterium loss) g6p->f6p Phosphoglucose Isomerase ppp Pentose Phosphate Pathway g6p->ppp glycolysis Glycolysis f6p->glycolysis pyruvate Pyruvate glycolysis->pyruvate ribose5p Ribose-5-Phosphate-d1 ppp->ribose5p lactate Lactate pyruvate->lactate G cluster_signaling Signaling Pathways Influenced by Glucose Metabolism glucose High Glucose Uptake glycolysis Increased Glycolysis (Warburg Effect) glucose->glycolysis pi3k_akt PI3K/Akt Pathway glucose->pi3k_akt activates mtor mTOR Pathway glycolysis->mtor activates pi3k_akt->glycolysis promotes pi3k_akt->mtor activates ampk AMPK Pathway ampk->mtor inhibits proliferation Cell Proliferation & Survival mtor->proliferation anabolism Anabolic Synthesis mtor->anabolism G cluster_troubleshooting Troubleshooting Low Isotopic Enrichment start Low Isotopic Enrichment Observed q1 Is incubation time sufficient? Perform time-course experiment to optimize labeling duration. start->q1 q2 Is there dilution from unlabeled sources? Use dialyzed serum. Check for other carbon sources in the medium. q1->q2 Yes solution Accurate Isotopic Enrichment Data q1->solution No (Resolved) q3 Is metabolic flux through the pathway slow? Increase tracer concentration. Modulate pathway activity if possible. q2->q3 Yes q2->solution No (Resolved) q4 Are there issues with sample preparation or analysis? Verify extraction efficiency. Check for ion suppression in MS. q3->q4 Yes q3->solution No (Resolved) q4->solution No (Resolved)

References

A Technical Guide to the Metabolic Fate of D-Glucose-d1-2 in Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the metabolic processing of D-Glucose-d1-2, a stable isotope-labeled monosaccharide used as a tracer in metabolic studies. By following the deuterium (B1214612) label at the C-2 position, researchers can gain insights into the flux and dynamics of key energy-producing and biosynthetic pathways.

Introduction to this compound as a Metabolic Tracer

This compound is an isotopologue of D-Glucose where a single hydrogen atom on the second carbon (C-2) is replaced by its stable isotope, deuterium (²H or D). Unlike structural analogs such as 2-deoxy-D-glucose (2-DG), which competitively inhibit glycolysis, this compound participates in the same biochemical reactions as its unlabeled counterpart.[1][2] This characteristic makes it an invaluable tool for tracing the fate of the glucose backbone through various cellular pathways without significantly perturbing the metabolic state.[3]

The primary analytical techniques for monitoring the fate of this compound and its downstream metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5] MS detects the mass shift imparted by the deuterium atom, allowing for the quantification of labeled metabolites, while NMR can determine the precise location of the deuterium atom within a molecule's structure.[6][7]

Core Cellular Pathways and the Fate of the C-2 Deuterium Label

Upon entering the cell via glucose transporters (GLUTs), this compound is phosphorylated by hexokinase to form D-Glucose-6-phosphate-d1-2 (G6P-d1-2). This initial step traps the molecule within the cell, committing it to one of several interconnected metabolic pathways.[8][9]

Glycolysis

Glycolysis is the catabolic pathway that breaks down glucose into pyruvate (B1213749), generating ATP and NADH in the process.[10] The deuterium label from this compound serves as a probe for the enzymatic steps of this central pathway.

  • Isomerization to Fructose-6-Phosphate (F6P): G6P-d1-2 is converted to F6P-d1-2 by the enzyme phosphoglucose (B3042753) isomerase (PGI). This reaction proceeds through an enediol intermediate. This step presents a potential for the loss of the deuterium label via exchange with protons from the aqueous solvent. However, the degree of this exchange can be pathway-dependent and may provide additional information about enzyme kinetics.

  • Cleavage and Conversion: F6P-d1-2 is further phosphorylated and then cleaved into two three-carbon molecules. The original C-2 of glucose becomes the C-2 of dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (GAP).

  • Formation of Pyruvate and Lactate (B86563): The deuterium label, if retained through the PGI step, will reside on the C-2 position of pyruvate. Under anaerobic conditions, this pyruvate is then converted to lactate, with the label remaining at the C-2 position.

The detection of a +1 mass shift in pyruvate and lactate (Pyruvate M+1, Lactate M+1) via mass spectrometry indicates their origin from the exogenous this compound tracer.

Glycolysis_Pathway cluster_input Extracellular cluster_cell Cytosol cluster_note D-Glucose-d1-2_ext This compound (C2-D) G6P Glucose-6-Phosphate-d1-2 D-Glucose-d1-2_ext->G6P  Hexokinase F6P Fructose-6-Phosphate-d1-2 G6P->F6P PGI F16BP Fructose-1,6-Bisphosphate-d1-2 F6P->F16BP PFK1 Note Potential D/H exchange at PGI step F6P->Note GAP Glyceraldehyde-3-Phosphate-d1-2 F16BP->GAP Aldolase Pyruvate Pyruvate-d1-2 (M+1) GAP->Pyruvate Multiple Steps Lactate Lactate-d1-2 (M+1) Pyruvate->Lactate LDH

Caption: Metabolic fate of this compound through glycolysis.
Pentose (B10789219) Phosphate Pathway (PPP)

The Pentose Phosphate Pathway (PPP) is a crucial anabolic pathway that runs parallel to glycolysis, generating NADPH for reductive biosynthesis and ribose-5-phosphate (B1218738) (R5P) for nucleotide synthesis.[11][12]

  • Oxidative Phase: G6P-d1-2 enters the oxidative phase of the PPP, where it is acted upon by glucose-6-phosphate dehydrogenase (G6PD).[13] This initial dehydrogenation step occurs at C-1 and does not affect the deuterium label at C-2.

  • Formation of Ribulose-5-Phosphate: Subsequent reactions lead to the formation of Ribulose-5-Phosphate-d1-2, retaining the deuterium label.

  • Non-Oxidative Phase: The labeled Ribulose-5-Phosphate can then be isomerized to Ribose-5-Phosphate-d1-2 (R5P-d1-2), a key precursor for DNA and RNA synthesis.[14] The label is conserved throughout these transformations.

Tracing the deuterium from this compound into R5P and other pentose sugars provides a direct measure of PPP activity.

PPP_Pathway cluster_ox Oxidative Phase cluster_nonox Non-Oxidative Phase G6P Glucose-6-Phosphate-d1-2 6PGL 6-Phosphoglucono-δ-lactone-d1-2 G6P->6PGL G6PD (+NADPH) 6PG 6-Phosphogluconate-d1-2 6PGL->6PG 6PGL Ru5P Ribulose-5-Phosphate-d1-2 6PG->Ru5P 6PGD (+NADPH) R5P Ribose-5-Phosphate-d1-2 (M+1) (Nucleotide Precursor) Ru5P->R5P Isomerase X5P Xylulose-5-Phosphate-d1-2 Ru5P->X5P Epimerase Glycolysis Back to Glycolysis (F6P, GAP) R5P->Glycolysis Transketolase X5P->Glycolysis Transaldolase Glycogenesis_Pathway G6P Glucose-6-Phosphate-d1-2 G1P Glucose-1-Phosphate-d1-2 G6P->G1P Phosphoglucomutase UDPGlc UDP-Glucose-d1-2 G1P->UDPGlc UDP-Glucose Pyrophosphorylase Glycogen_n1 Glycogen (n+1 residues) (Deuterium Incorporated) UDPGlc->Glycogen_n1 Glycogen_n Glycogen (n residues) Glycogen_n->Glycogen_n1 Glycogen Synthase Workflow cluster_analysis Analytical Platforms Start Start: Experimental Design Culture 1. Cell Culture (Adherent or Suspension) Start->Culture Label 2. Isotope Labeling Replace medium with this compound medium Culture->Label Quench 3. Quench Metabolism (e.g., Ice-cold saline wash) Label->Quench Extract 4. Metabolite Extraction (e.g., 80% Methanol) Quench->Extract Analyze 5. Sample Analysis Extract->Analyze MS LC-MS / GC-MS (Detects Mass Shift, M+1) Analyze->MS Quantitation NMR NMR Spectroscopy (Determines Label Position) Analyze->NMR Validation End End: Data Interpretation MS->End NMR->End

References

The Significance of Deuterium Labeling in Glucose for Metabolic Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracing using deuterium (B1214612) (²H)-labeled glucose has emerged as a powerful technique for elucidating the complexities of cellular metabolism. By tracking the fate of deuterium atoms through metabolic pathways, researchers can gain profound insights into cellular bioenergetics, redox state, and the metabolic reprogramming inherent in various disease states, particularly cancer. This technical guide provides a comprehensive overview of the principles, applications, experimental protocols, and data interpretation associated with deuterium labeling in glucose for metabolic analysis. It is intended to serve as a vital resource for professionals in academic research and drug development seeking to leverage this technology for novel therapeutic discoveries.

Introduction: The Power of Tracing Metabolism with Deuterium

Metabolic reprogramming is a hallmark of many diseases, including cancer, where altered glucose metabolism, famously described as the Warburg effect, plays a central role.[1][2] Understanding the intricate network of metabolic fluxes is crucial for identifying therapeutic targets and developing effective drugs. Stable isotope tracing, where atoms in a molecule are replaced by their heavier, non-radioactive isotopes, allows for the quantitative analysis of these fluxes.[3][4]

While carbon-13 (¹³C) has traditionally been the gold standard for tracing the carbon backbone of glucose through central carbon metabolism, deuterium (²H) offers unique advantages.[3] Deuterium tracers, such as [6,6-²H₂]glucose, allow for the investigation of hydrogen exchange reactions, providing unparalleled insights into redox metabolism, particularly the production and consumption of NADPH.[5] This is critical for understanding biosynthetic reactions and the maintenance of cellular redox balance, both of which are often dysregulated in cancer.[6] Furthermore, deuterium-labeled compounds can be more cost-effective for in vivo studies and are readily amenable to analysis by both mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5]

Principles of Deuterium Labeling in Glucose

The specific position of the deuterium label on the glucose molecule determines which metabolic pathways can be interrogated. Different deuterated glucose tracers provide distinct information about metabolic fluxes.

  • [6,6-²H₂]glucose: This is one of the most commonly used tracers. The deuterium atoms on the C6 position are retained through glycolysis and enter the tricarboxylic acid (TCA) cycle.[7] This allows for the measurement of glycolytic flux and the contribution of glucose to the TCA cycle.[8]

  • [1-²H]glucose: The deuterium on the C1 position is lost as deuterated water during the oxidative phase of the pentose (B10789219) phosphate (B84403) pathway (PPP). This provides a means to quantify the activity of the PPP, a crucial pathway for generating NADPH and precursors for nucleotide synthesis.

  • [U-²H₇]glucose: With all non-exchangeable hydrogens replaced by deuterium, this tracer provides a global view of glucose's contribution to various anabolic pathways.[5]

The choice of tracer is therefore dictated by the specific research question and the metabolic pathways of interest.

Key Applications in Research and Drug Development

The ability to probe redox metabolism and key biosynthetic pathways makes deuterium-labeled glucose a valuable tool in several areas:

  • Cancer Metabolism: Elucidating the Warburg effect, identifying metabolic vulnerabilities in cancer cells, and assessing the efficacy of metabolism-targeting drugs.[7][8]

  • Neurobiology: Studying brain energy metabolism and neurotransmitter synthesis in both healthy and diseased states.[2]

  • Drug Development: Assessing the on-target and off-target metabolic effects of novel therapeutic compounds.

Data Presentation: Quantifying Metabolic Fluxes

Metabolic FluxA549 Lung Cancer Cells (Relative Flux)
Glycolysis (Glucose -> Pyruvate)100
Pentose Phosphate Pathway (Oxidative)15
TCA Cycle (Pyruvate -> CO₂)25
Lactate Secretion70
Anaplerosis (Pyruvate -> Oxaloacetate)5

Table 1: Representative metabolic flux data from a ¹³C-MFA study in A549 lung cancer cells. Data is normalized to the glucose uptake rate. This table serves as an example of quantitative data presentation in metabolic flux analysis. Direct comparative data for deuterated glucose in this cell line is not widely available.[5]

Experimental Protocols

Detailed methodologies are essential for reproducible metabolic flux analysis. Below is a representative protocol for an in vitro experiment using deuterium-labeled glucose with analysis by gas chromatography-mass spectrometry (GC-MS).

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Culture in standard DMEM with 10% fetal bovine serum (FBS).

  • Media Preparation: Prepare glucose-free DMEM supplemented with 10 mM of the desired deuterium-labeled glucose (e.g., [6,6-²H₂]glucose) and 10% dialyzed FBS.

  • Labeling: Once cells reach the desired confluency, aspirate the standard medium, wash once with PBS, and replace it with the labeling medium. The labeling time will depend on the specific metabolic process being investigated and the time required to reach isotopic steady state.

Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold 0.9% NaCl.

  • Extraction: Add 1 mL of ice-cold 80% methanol (B129727) to each well and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.

  • Lysis: Vortex the tubes and incubate at -80°C for at least 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at maximum speed for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube.

  • Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

GC-MS Analysis
  • Derivatization: Re-suspend the dried metabolites in a derivatization agent (e.g., methoxyamine hydrochloride in pyridine (B92270) followed by N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) to make them volatile for GC analysis.

  • Injection: Inject the derivatized sample into the GC-MS system.

  • Separation and Detection: Metabolites are separated on the GC column and detected by the mass spectrometer. The mass spectrometer will measure the mass-to-charge ratio (m/z) of the metabolite fragments, allowing for the determination of deuterium incorporation.

  • Data Analysis: The degree of deuterium labeling in different metabolites provides insights into the activity of hydrogen-transferring reactions. For example, the transfer of deuterium from glucose to other molecules can indicate the flux through NADPH-producing pathways.[5]

Visualizing Metabolic Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex relationships in metabolic flux analysis.

experimental_workflow cluster_wet_lab Wet Lab Protocol cluster_analytical Analytical Phase cluster_data_analysis Data Analysis cell_culture Cell Culture isotope_labeling Isotope Labeling ([²H]-Glucose) cell_culture->isotope_labeling metabolite_extraction Metabolite Extraction isotope_labeling->metabolite_extraction derivatization Derivatization metabolite_extraction->derivatization gc_ms GC-MS Analysis derivatization->gc_ms data_acquisition Data Acquisition gc_ms->data_acquisition raw_data_processing Raw Data Processing data_acquisition->raw_data_processing flux_analysis Metabolic Flux Analysis raw_data_processing->flux_analysis interpretation Interpretation flux_analysis->interpretation

A generalized workflow for metabolic flux analysis using stable isotope tracers.

glycolysis glucose Glucose ([6,6-²H₂]glucose) g6p Glucose-6-Phosphate glucose->g6p f6p Fructose-6-Phosphate g6p->f6p f16bp Fructose-1,6-Bisphosphate f6p->f16bp dhap_g3p DHAP / G3P f16bp->dhap_g3p pep Phosphoenolpyruvate dhap_g3p->pep pyruvate Pyruvate ([3,3-²H₂]pyruvate) pep->pyruvate lactate Lactate ([3,3-²H₂]lactate) pyruvate->lactate

Simplified diagram of the Glycolysis pathway showing the fate of deuterium from [6,6-²H₂]glucose.

tca_cycle pyruvate Pyruvate ([3,3-²H₂]pyruvate) acetyl_coa Acetyl-CoA ([²H]-Acetyl-CoA) pyruvate->acetyl_coa citrate Citrate acetyl_coa->citrate isocitrate Isocitrate citrate->isocitrate alpha_kg α-Ketoglutarate isocitrate->alpha_kg succinyl_coa Succinyl-CoA alpha_kg->succinyl_coa succinate Succinate succinyl_coa->succinate fumarate Fumarate succinate->fumarate malate Malate fumarate->malate oxaloacetate Oxaloacetate malate->oxaloacetate oxaloacetate->citrate Joins cycle

Simplified diagram of the TCA Cycle showing the entry of deuterium from glucose-derived pyruvate.

ppp_pathway g6p Glucose-6-Phosphate (from [1-²H]glucose) pgl 6-Phosphoglucono-δ-lactone g6p->pgl ²H lost to H₂O nadph NADPH ([²H]-NADPH) g6p->nadph Generates pg 6-Phosphogluconate pgl->pg ru5p Ribulose-5-Phosphate pg->ru5p pg->nadph Generates nucleotides Nucleotide Synthesis ru5p->nucleotides

Simplified diagram of the Pentose Phosphate Pathway (oxidative branch).

Conclusion and Recommendations

Deuterium-labeled glucose is an invaluable tool for metabolic flux analysis, offering unique insights into redox metabolism that are complementary to those obtained with ¹³C tracers. For a comprehensive understanding of cellular metabolism, particularly in the context of cancer biology, an integrated approach employing both ¹³C and deuterium tracers can be highly effective.[5] This allows for the simultaneous assessment of carbon flow and redox state, providing a more complete picture of the metabolic phenotype. As analytical technologies and computational modeling tools continue to advance, the application of deuterium-labeled glucose in metabolic research is poised to uncover new biological insights and pave the way for the next generation of therapeutics.

References

Methodological & Application

Protocol for Monitoring Cellular Metabolism with D-Glucose-d12

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for utilizing D-Glucose-d12, a stable isotope-labeled glucose, in cell culture experiments to investigate cellular metabolism. These protocols are designed for professionals in research, and drug development, offering detailed methodologies for metabolic flux analysis (MFA), particularly for dissecting glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).

Introduction to D-Glucose-d12 in Metabolic Tracing

D-Glucose-d12 is a non-radioactive, deuterated form of glucose where twelve hydrogen atoms have been replaced with deuterium (B1214612). This isotopic labeling allows for the tracing of glucose metabolism within cells. When cells are cultured in a medium containing D-Glucose-d12, the deuterium labels are incorporated into various downstream metabolites. By using mass spectrometry to detect these labeled metabolites, researchers can quantify the activity of different metabolic pathways. This technique is invaluable for understanding the metabolic reprogramming that occurs in various physiological and pathological states, including cancer.[1][2]

The primary applications of D-Glucose-d12 in cell culture experiments include:

  • Quantifying Glycolytic Flux: Measuring the rate of glycolysis, often referred to as the Warburg effect in cancer cells, by tracking the appearance of deuterated lactate (B86563) and other glycolytic intermediates.[1]

  • Assessing Pentose Phosphate Pathway (PPP) Activity: Differentiating the flux through the PPP from glycolysis to understand the production of NADPH and precursors for nucleotide biosynthesis.

  • Investigating the Tricarboxylic Acid (TCA) Cycle: Tracing the entry of glucose-derived carbons into the TCA cycle.

  • Evaluating Metabolic-Targeted Therapies: Assessing the impact of drugs on cellular metabolism by observing changes in glucose utilization pathways.[1]

Experimental Protocols

A typical metabolic flux experiment using D-Glucose-d12 involves several key stages: cell culture and isotope labeling, rapid quenching of metabolism, metabolite extraction, and analysis by mass spectrometry.

Protocol 1: Cell Culture and Isotope Labeling

This protocol is designed for adherent cells in a 6-well plate format but can be adapted for suspension cultures and other plate formats.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Glucose-free cell culture medium (e.g., glucose-free DMEM)

  • D-Glucose-d12

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS), sterile and pre-warmed to 37°C

Procedure:

  • Cell Seeding: Seed adherent cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. For suspension cells, seed at a density that allows for sufficient cell numbers for extraction. Culture cells overnight in their standard growth medium.[3]

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free medium with D-Glucose-d12 to the desired final concentration. The concentration should ideally match the glucose concentration of the standard growth medium, which is typically between 5.5 mM and 25 mM.[4] Supplement with 10% dialyzed FBS to minimize the presence of unlabeled glucose.[3]

  • Isotope Labeling:

    • For adherent cells, aspirate the standard growth medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed D-Glucose-d12 labeling medium.[3]

    • For suspension cells, pellet the cells by centrifugation, wash once with pre-warmed PBS, and resuspend in the pre-warmed labeling medium.[3]

  • Incubation: Place the cells back into the incubator (37°C, 5% CO₂) for a predetermined period. The incubation time is critical and should be optimized to achieve isotopic steady-state for the metabolites of interest. This can range from a few hours to over 24 hours depending on the cell line and the pathway being studied. A time-course experiment is recommended to determine the optimal labeling duration.[1][5]

Protocol 2: Metabolite Quenching and Extraction

This step is crucial to halt all enzymatic activity and preserve the metabolic state of the cells at the time of collection.[6]

Materials:

  • Ice-cold 0.9% NaCl or PBS

  • Ice-cold 80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C[3]

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Quenching:

    • For adherent cells, place the culture plate on dry ice or a pre-chilled surface. Quickly aspirate the labeling medium and wash the cells with ice-cold PBS or 0.9% NaCl.[3]

    • For suspension cells, pellet the cells by centrifugation at a low speed at 4°C. Aspirate the supernatant and resuspend the pellet in ice-cold PBS or 0.9% NaCl.[3]

  • Metabolite Extraction:

    • Immediately add 1 mL of ice-cold 80% methanol to each well (for adherent cells) or to the cell pellet (for suspension cells).[1]

    • For adherent cells, use a cell scraper to scrape the cells into the methanol.[1]

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[3]

  • Cell Lysis: Vortex the tubes vigorously for 30-60 seconds to ensure complete cell lysis.[7]

  • Protein Precipitation: Incubate the tubes at -80°C for at least 20 minutes (or -20°C for 1 hour) to precipitate proteins.[3][8]

  • Centrifugation: Centrifuge the samples at maximum speed (e.g., >16,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.[2][3]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new clean tube. Be cautious not to disturb the pellet.[7]

  • Storage: The metabolite extracts can be stored at -80°C until analysis. For long-term storage, it is recommended to dry the extracts using a vacuum concentrator (e.g., SpeedVac) and store the dried pellets at -80°C.[7][8]

Protocol 3: Sample Preparation for Mass Spectrometry

The following are general guidelines for preparing samples for either Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

For LC-MS Analysis:

  • Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent compatible with your LC method (e.g., 50:50 acetonitrile:water).[3]

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

For GC-MS Analysis:

GC-MS analysis requires a derivatization step to increase the volatility of the polar metabolites.

  • Drying: Ensure the metabolite extracts are completely dry using a vacuum concentrator or a stream of nitrogen.[1]

  • Derivatization: A two-step derivatization process is common:

    • Methoximation: Add 20 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried extracts. Vortex and incubate at 37°C for 90 minutes. This step protects aldehyde and keto groups.[1]

    • Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS to the samples. Vortex and incubate at 60°C for 30 minutes. This step replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, making the metabolites volatile.[1]

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Data Presentation

Quantitative data from metabolic flux analysis should be presented in a clear and structured format to facilitate comparison and interpretation. The following tables provide examples of how to present key experimental parameters and results.

Table 1: Experimental Parameters for D-Glucose-d12 Labeling

ParameterValueRationale/Reference
Cell Linee.g., A549 (human lung carcinoma)Relevant to the study of cancer metabolism.
Seeding Density0.5 x 10⁶ cells/well (6-well plate)Aim for 70-80% confluency at harvest.[3]
D-Glucose-d12 Concentration11 mM - 25 mMShould match the glucose concentration in the standard culture medium.[3]
Labeling Duration24 hoursA common time point to approach isotopic steady-state for energy metabolism.[5]
Extraction Solvent80% Methanol (-80°C)Efficient for extracting polar metabolites.[3]

Table 2: Hypothetical Mass Isotopomer Distribution (MID) of Pyruvate (B1213749)

This table illustrates how the relative abundance of different pyruvate isotopologues can be used to infer the relative fluxes through glycolysis and the PPP when using a tracer like [1,2-¹³C₂]-glucose. A similar principle applies to deuterated glucose, where the mass shifts will correspond to the number of incorporated deuterium atoms.

Mass IsotopomerControl Cells (%)Treated Cells (%)Metabolic Origin
M+0 (Unlabeled)510Unlabeled sources
M+1155Pentose Phosphate Pathway
M+28085Glycolysis

In this hypothetical example with a ¹³C tracer, the decrease in the M+1 isotopomer in treated cells suggests a reduced flux through the pentose phosphate pathway.[9]

Visualization of Pathways and Workflows

Diagrams are essential for visualizing complex metabolic pathways and experimental procedures. The following are examples of diagrams generated using the DOT language for Graphviz.

glycolysis_ppp cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway D-Glucose-d12 D-Glucose-d12 G6P Glucose-6-P D-Glucose-d12->G6P F6P Fructose-6-P G6P->F6P P5P Pentose-5-P G6P->P5P Oxidative PPP NADPH NADPH G6P->NADPH F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate TCA Cycle TCA Cycle Pyruvate->TCA Cycle P5P->F6P P5P->GAP Non-oxidative PPP

Caption: Interplay between Glycolysis and the Pentose Phosphate Pathway.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Sample Preparation cluster_analysis Analysis A 1. Seed Cells B 2. Prepare D-Glucose-d12 Medium A->B C 3. Isotopic Labeling (Incubation) B->C D 4. Quench Metabolism C->D E 5. Metabolite Extraction D->E F 6. Centrifuge & Collect Supernatant E->F G 7. Sample Preparation for MS F->G H 8. Mass Spectrometry (LC-MS or GC-MS) G->H I 9. Data Analysis (MFA) H->I

Caption: Experimental workflow for metabolic flux analysis using D-Glucose-d12.

References

Application Notes and Protocols for D-Glucose-d1-2 in Vivo Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis using stable isotope tracers is a powerful technique for quantitatively assessing the activity of metabolic pathways in vivo. D-Glucose-d1-2 (also known as D-[2-²H]glucose) is a stable isotope-labeled sugar used to trace the flow of glucose through specific metabolic pathways in animal models. The deuterium (B1214612) label at the C2 position provides a unique tool to investigate the upper part of glycolysis, particularly the flux through the phosphoglucose (B3042753) isomerase (PGI) reaction, which is crucial for understanding glucose homeostasis and the metabolic reprogramming that occurs in various diseases, including cancer, diabetes, and neurodegenerative disorders.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vivo metabolic flux analysis experiments in animal models.

Principle of this compound Tracing

The deuterium atom on the second carbon of this compound is the key to its utility as a tracer. Upon entering a cell, D-glucose is phosphorylated to D-glucose-6-phosphate-d1 (G6P-d1). In the subsequent step of glycolysis, the enzyme phosphoglucose isomerase (PGI) catalyzes the isomerization of G6P-d1 to fructose-6-phosphate (B1210287) (F6P). This reaction proceeds through an enediol intermediate, which facilitates the exchange of the hydrogen/deuterium atom at the C2 position with a proton from the surrounding aqueous environment (water). Consequently, the deuterium label is lost from the sugar backbone at this stage.

By measuring the isotopic enrichment of deuterium in glucose-6-phosphate and its absence in fructose-6-phosphate and downstream glycolytic intermediates, researchers can precisely quantify the flux through the PGI reaction. This provides a direct measure of the rate of upper glycolysis.

Applications in Research and Drug Development

  • Quantifying Glycolytic Flux: Directly measures the in vivo rate of the initial steps of glycolysis, providing insights into glucose utilization by different tissues.

  • Studying Disease Metabolism: Investigates alterations in glycolytic activity in diseases such as cancer, where the Warburg effect leads to increased glycolysis, and in diabetes, where glucose metabolism is dysregulated.

  • Evaluating Therapeutic Efficacy: Assesses the in vivo effects of novel drug candidates on glucose metabolism, helping to elucidate their mechanism of action and therapeutic potential.

  • Neurobiology Research: Studies brain glucose metabolism, a critical aspect of neuronal function and neurodegenerative diseases.

Data Presentation

The following tables summarize representative quantitative data that can be obtained from an in vivo metabolic flux study using this compound in a mouse model. These values are illustrative and will vary depending on the animal model, experimental conditions, and analytical methods.

Table 1: Illustrative Isotopic Enrichment of Key Metabolites in Liver Tissue

MetaboliteIsotopic Enrichment (M+1, %) - Control GroupIsotopic Enrichment (M+1, %) - Treatment Group
Glucose-6-Phosphate15.2 ± 2.110.5 ± 1.8
Fructose-6-Phosphate0.8 ± 0.20.5 ± 0.1
Lactate0.5 ± 0.10.3 ± 0.1

Table 2: Calculated Metabolic Fluxes in Brain Tissue

Metabolic FluxFlux Rate (nmol/min/g tissue) - Control GroupFlux Rate (nmol/min/g tissue) - Disease Model
Phosphoglucose Isomerase (PGI) Flux50.4 ± 6.775.2 ± 8.9
Lactate Production from Glucose35.1 ± 4.558.6 ± 6.2

Experimental Protocols

Protocol 1: In Vivo Infusion of this compound in Mice

This protocol describes the intravenous infusion of this compound into mice to achieve a steady-state labeling of plasma glucose.

Materials:

  • This compound

  • Sterile 0.9% saline

  • Anesthetic (e.g., isoflurane)

  • Catheters (for tail vein cannulation)

  • Infusion pump

  • Blood collection supplies (e.g., heparinized capillary tubes)

  • Liquid nitrogen

  • Homogenizer

  • Extraction solvent (e.g., 80% methanol (B129727), pre-chilled to -80°C)

Procedure:

  • Animal Preparation:

    • Acclimatize adult male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.

    • Fast the mice for 5-6 hours prior to the infusion to lower endogenous glucose levels.

    • Anesthetize the mouse and maintain anesthesia throughout the procedure.

    • Surgically implant a catheter into the tail vein for infusion.

  • Tracer Preparation:

    • Prepare a sterile infusion solution of this compound in 0.9% saline. A typical concentration is 100 mg/mL.

  • Infusion Protocol:

    • Administer a bolus injection of the this compound solution (e.g., 10 mg) to rapidly increase plasma enrichment.

    • Immediately follow the bolus with a continuous infusion at a rate of 0.2-0.5 mg/min for 90-120 minutes to maintain isotopic steady state.

  • Sample Collection:

    • Collect small blood samples (approx. 20 µL) from the tail tip at regular intervals (e.g., 0, 30, 60, 90, 120 minutes) to monitor plasma glucose enrichment.

    • At the end of the infusion period, euthanize the mouse by an approved method (e.g., cervical dislocation under deep anesthesia).

    • Rapidly dissect the tissues of interest (e.g., liver, brain, muscle, tumor) and immediately freeze-clamp them in liquid nitrogen to quench all metabolic activity.

  • Sample Storage:

    • Store frozen tissues and plasma samples at -80°C until metabolite extraction.

Protocol 2: Metabolite Extraction from Tissues

This protocol details the extraction of polar metabolites from frozen tissue samples for subsequent mass spectrometry analysis.

Materials:

  • Frozen tissue samples

  • Pre-chilled 80% methanol (-80°C)

  • Homogenizer (e.g., bead beater)

  • Pre-chilled centrifuge tubes

  • Centrifuge capable of 4°C operation

  • Vacuum concentrator (e.g., SpeedVac)

Procedure:

  • Tissue Homogenization:

    • Weigh the frozen tissue sample (typically 20-50 mg).

    • In a pre-chilled tube containing stainless steel beads, add the frozen tissue and a volume of cold 80% methanol corresponding to 1 mL per 50 mg of tissue.

    • Homogenize the tissue using a bead beater until it is completely disrupted.

  • Protein Precipitation:

    • Incubate the homogenate at -20°C for 1 hour to precipitate proteins.

  • Centrifugation:

    • Centrifuge the samples at 16,000 x g for 15 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new pre-chilled tube.

  • Drying:

    • Dry the metabolite extracts completely using a vacuum concentrator.

  • Storage:

    • Store the dried metabolite extracts at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis of Deuterium-Labeled Metabolites

This protocol provides a general framework for the analysis of this compound and its downstream metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Dried metabolite extracts

  • LC-MS grade solvents (e.g., water, acetonitrile (B52724), methanol)

  • LC column suitable for polar metabolite separation (e.g., HILIC column)

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

Procedure:

  • Sample Reconstitution:

    • Reconstitute the dried metabolite extracts in a suitable solvent, typically a mixture of acetonitrile and water.

  • LC Separation:

    • Inject the reconstituted sample onto the LC system.

    • Separate the metabolites using a gradient elution on a HILIC column.

  • MS/MS Detection:

    • Analyze the eluting metabolites using the mass spectrometer in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific metabolites and their deuterated isotopologues (M+1).

    • Optimize MRM transitions for each metabolite of interest (parent ion -> fragment ion).

  • Data Analysis:

    • Integrate the peak areas for the unlabeled (M+0) and labeled (M+1) forms of each metabolite.

    • Calculate the isotopic enrichment as the ratio of the M+1 peak area to the sum of M+0 and M+1 peak areas.

    • Correct for the natural abundance of stable isotopes.

    • Use the isotopic enrichment data in metabolic flux models to calculate flux rates.

Mandatory Visualization

glycolysis_pathway cluster_blood Bloodstream cluster_cell Cell Cytoplasm D-Glucose-d1-2_blood This compound GLUT GLUT Transporter D-Glucose-d1-2_blood->GLUT Transport D-Glucose-d1-2_cell This compound GLUT->D-Glucose-d1-2_cell G6P-d1 Glucose-6-Phosphate-d1 D-Glucose-d1-2_cell->G6P-d1 Hexokinase F6P Fructose-6-Phosphate G6P-d1->F6P Phosphoglucose Isomerase (PGI) (Deuterium Loss) Glycolysis Downstream Glycolysis F6P->Glycolysis

Caption: Metabolic fate of this compound in upper glycolysis.

experimental_workflow Start Start: Animal Model Preparation Infusion This compound Infusion (Bolus + Continuous) Start->Infusion Blood_Sampling Serial Blood Sampling Infusion->Blood_Sampling Tissue_Harvesting Tissue Harvesting & Flash Freezing Infusion->Tissue_Harvesting LCMS_Analysis LC-MS/MS Analysis Blood_Sampling->LCMS_Analysis Metabolite_Extraction Metabolite Extraction (80% Methanol) Tissue_Harvesting->Metabolite_Extraction Metabolite_Extraction->LCMS_Analysis Data_Analysis Data Analysis: Isotopic Enrichment LCMS_Analysis->Data_Analysis Flux_Calculation Metabolic Flux Calculation Data_Analysis->Flux_Calculation End End: Biological Interpretation Flux_Calculation->End

Caption: Experimental workflow for in vivo metabolic flux analysis.

Application Notes and Protocols for Analyzing D-Glucose-d1-2 Metabolism by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for elucidating molecular structures and studying dynamic metabolic pathways. The use of stable isotope-labeled molecules, such as D-Glucose-d1-2, significantly enhances the specificity and sensitivity of NMR experiments for metabolic research. By replacing a hydrogen atom at the C2 position with its stable isotope, deuterium (B1214612) (²H or D), this compound becomes a valuable tracer to investigate the intricate network of glucose metabolism.

These application notes provide a comprehensive guide to utilizing NMR spectroscopy for tracing the metabolic fate of this compound. The protocols outlined here are designed for researchers in academia and the pharmaceutical industry engaged in metabolic studies, particularly in the context of disease research and drug development. The methodologies described can be adapted for various biological systems, including cell cultures and in vivo models.

Core Principles

Stable isotope tracing with this compound allows for the quantitative measurement of metabolite flux through central carbon metabolism. When cells or organisms are supplied with this compound, the deuterium label is incorporated into downstream metabolites. By monitoring the appearance and distribution of the deuterium label in these metabolites using NMR spectroscopy, it is possible to delineate the activity of key metabolic pathways, including:

  • Glycolysis: The primary pathway for glucose catabolism.

  • Pentose Phosphate (B84403) Pathway (PPP): Essential for generating NADPH and precursors for nucleotide biosynthesis.

  • Tricarboxylic Acid (TCA) Cycle: The central hub of cellular respiration.

The specific position of the deuterium label at C2 of glucose provides unique insights into the initial steps of glucose metabolism and the relative activities of different pathways.

Data Presentation: Quantitative Analysis of Metabolic Flux

The following tables present illustrative quantitative data from a hypothetical stable isotope tracing experiment using this compound in a cancer cell line. This data is representative of the types of results generated in metabolic flux analysis studies.

Table 1: Relative Isotopologue Abundance of Key Metabolites

MetaboliteUnlabeled (M+0) (%)Labeled (M+1) (%)
Lactate4555
Alanine6040
Glutamate7525
Ribose-5-phosphate8515

Table 2: Calculated Metabolic Flux Ratios

Flux RatioControl CellsDrug-Treated Cells
Glycolysis / PPP3.55.2
TCA Cycle Influx / Glycolysis0.40.25
Anaplerotic Flux / TCA Cycle Flux0.60.8

Experimental Protocols

Protocol 1: In Vitro Stable Isotope Tracing with this compound in Cultured Cells

This protocol describes the general procedure for labeling cultured mammalian cells with this compound and preparing metabolite extracts for NMR analysis.

Materials:

  • Mammalian cell line of interest (e.g., cancer cell line)

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Glucose-free and serum-free medium

  • This compound

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate Buffered Saline (PBS), ice-cold

  • Methanol (B129727) (80%), ice-cold

  • Cell scraper

  • Liquid nitrogen

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free medium with this compound to the desired final concentration (e.g., 10 mM) and dFBS.

  • Isotope Labeling:

    • Aspirate the standard culture medium.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate the cells under standard culture conditions (37°C, 5% CO₂) for a duration sufficient to approach isotopic steady-state (typically 6-24 hours, requires optimization for each cell line).

  • Metabolite Extraction:

    • Place the culture plates on ice.

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

    • Incubate at -80°C for 15 minutes to quench metabolism and precipitate proteins.

    • Scrape the cells in the methanol solution and transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

  • Sample Preparation for NMR:

    • Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried extract in a known volume (e.g., 500 µL) of NMR buffer (e.g., phosphate buffer in D₂O, pH 7.4) containing a known concentration of an internal standard (e.g., DSS or TMSP).

    • Transfer the solution to a 5 mm NMR tube.

Protocol 2: NMR Data Acquisition

This protocol provides general parameters for acquiring 1D ¹H and 2D ¹H-¹³C HSQC NMR spectra. Instrument-specific parameters should be optimized by the user.

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.

1D ¹H NMR Spectroscopy:

  • Pulse Sequence: A standard 1D proton experiment with water suppression (e.g., zgesgp on Bruker systems).

  • Key Parameters:

    • Spectral Width (SW): ~12-16 ppm

    • Acquisition Time (AQ): 2-4 seconds

    • Relaxation Delay (D1): 5 seconds (for quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time)

    • Number of Scans (NS): 64-256, depending on sample concentration.

    • Temperature: 298 K (25 °C)

  • Analysis: Quantify total metabolite concentrations and observe the reduction in signal intensity of the H2 proton of glucose and the appearance of deuterium-labeled isotopologues of downstream metabolites.

2D ¹H-¹³C HSQC Spectroscopy:

  • Pulse Sequence: Edited HSQC with gradient selection (e.g., hsqcedetgpsp on Bruker systems).

  • Key Parameters:

    • Spectral Width (F2 - ¹H): ~12 ppm

    • Spectral Width (F1 - ¹³C): ~160 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans (NS): 8-32 per increment

    • Relaxation Delay (D1): 1.5-2.0 seconds

    • ¹JCH Coupling Constant: Optimized for ~145 Hz

  • Analysis: Identify and confirm the assignment of metabolites by correlating proton and carbon chemical shifts. The presence of deuterium at C2 will result in the absence of a cross-peak for this position in the HSQC spectrum of glucose.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic fate of the deuterium from this compound and the general experimental workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_data_analysis Data Interpretation cell_culture Cell Culture with This compound quenching Metabolism Quenching cell_culture->quenching extraction Metabolite Extraction quenching->extraction nmr_acquisition NMR Data Acquisition (1D 1H, 2D HSQC) extraction->nmr_acquisition data_processing Data Processing (Phasing, Baseline Correction) nmr_acquisition->data_processing metabolite_id Metabolite Identification & Quantification data_processing->metabolite_id flux_analysis Metabolic Flux Analysis metabolite_id->flux_analysis biological_interpretation biological_interpretation flux_analysis->biological_interpretation Biological Interpretation

Caption: General experimental workflow for NMR-based metabolic analysis.

deuterium_fate cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle glucose This compound (Deuterium at C2) g6p Glucose-6-phosphate-d1 glucose->g6p f6p Fructose-6-phosphate-d1 g6p->f6p r5p Ribose-5-phosphate g6p->r5p Oxidative PPP (Deuterium retained) cluster_ppp cluster_ppp f16bp Fructose-1,6-bisphosphate-d1 f6p->f16bp dhap DHAP f16bp->dhap g3p Glyceraldehyde-3-phosphate-d1 f16bp->g3p dhap->g3p pep Phosphoenolpyruvate-d1 g3p->pep pyruvate Pyruvate-d1 pep->pyruvate lactate Lactate-d1 pyruvate->lactate acetyl_coa Acetyl-CoA-d1 pyruvate->acetyl_coa cluster_tca cluster_tca citrate Citrate acetyl_coa->citrate akg α-Ketoglutarate citrate->akg glutamate Glutamate akg->glutamate

Caption: Metabolic fate of the deuterium from this compound.

Application Notes and Protocols for D-Glucose-d1-2 Analysis in Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and analysis of D-Glucose-d1-2 in biological tissues. This compound, a stable isotope-labeled form of glucose, serves as a crucial tracer in metabolic research to investigate glycolysis, the tricarboxylic acid (TCA) cycle, and other related metabolic pathways.[1][2] Accurate quantification of this compound and its metabolites in tissues is essential for understanding disease pathophysiology and the metabolic effects of drug candidates.

Overview of the Analytical Workflow

The analysis of this compound from biological tissues involves several key stages: tissue homogenization, metabolite extraction, sample cleanup, and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The workflow is designed to ensure efficient extraction, minimize matrix effects, and provide accurate and reproducible quantification.

experimental_workflow cluster_tissue_prep Tissue Preparation cluster_extraction Metabolite Extraction cluster_analysis Analysis tissue_collection Tissue Collection (Flash-freeze in liquid N2) homogenization Homogenization (e.g., Bead Beating) tissue_collection->homogenization protein_precipitation Protein Precipitation (Cold Acetonitrile) homogenization->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection lcms_analysis LC-MS/MS Analysis supernatant_collection->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

Figure 1: Experimental workflow for this compound analysis.

Experimental Protocols

Tissue Homogenization and Metabolite Extraction

This protocol is a general guideline and may require optimization for specific tissue types.

Materials:

  • Frozen biological tissue

  • Pre-chilled (-20°C) extraction solvent: 80% Acetonitrile in deionized water

  • Internal Standard (IS): D-Glucose-13C6 or another suitable labeled glucose analog

  • Bead homogenizer with ceramic or stainless steel beads

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >14,000 x g

Procedure:

  • Weigh 20-50 mg of frozen tissue in a pre-chilled 2 mL microcentrifuge tube containing homogenization beads.

  • Add the internal standard to the tube.

  • Add 1 mL of cold extraction solvent (-20°C).

  • Immediately homogenize the tissue using a bead homogenizer. The duration and speed of homogenization should be optimized for the specific tissue type to ensure complete tissue disruption.

  • Incubate the homogenate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new microcentrifuge tube.

  • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are based on established methods for deuterated glucose analysis and can be adapted for this compound.[3]

Chromatographic Conditions:

Parameter Value
Column Amino (NH2) phase column (e.g., Luna 3 µm NH2 100A, 100 x 2 mm)
Mobile Phase 85% Acetonitrile with 20 mmol/L Ammonium Acetate
Flow Rate 400 µL/min
Column Temperature 40°C

| Injection Volume | 5-10 µL |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode Negative Ion Electrospray (ESI-) or Atmospheric Pressure Chemical Ionization (APCI)
Scan Type Selected Reaction Monitoring (SRM)
Precursor Ion (m/z) To be determined for this compound (e.g., for D-Glucose-d2, m/z 181)
Product Ion (m/z) To be determined (e.g., for D-Glucose-d2, m/z 89)
Collision Energy Optimize for the specific instrument and transition

| Internal Standard | Monitor the appropriate transition for the chosen IS (e.g., D-Glucose-13C6) |

Data Presentation: Quantitative Performance

The following table summarizes expected performance characteristics for a validated LC-MS/MS method for deuterated glucose analysis. Actual values will vary depending on the tissue matrix, instrumentation, and specific protocol optimization.

ParameterExpected ValueReference
Linearity (r²) >0.99[3]
Precision (CV%) <15%[4]
Accuracy/Recovery 85-115%[4]
Matrix Effect Variable, requires assessment[5][6][7]
Limit of Quantification (LOQ) Low ng/mL to pg/mL range[8]

Note on Matrix Effects: Biological matrices can cause ion suppression or enhancement, affecting the accuracy of quantification.[5][6][7] It is crucial to evaluate matrix effects for each tissue type by comparing the response of the analyte in a post-extraction spiked blank matrix to that in a pure solvent.[4] The use of a stable isotope-labeled internal standard that co-elutes with the analyte is highly recommended to compensate for these effects.

Signaling Pathway Visualization

This compound is utilized in central carbon metabolism. The following diagrams illustrate the key pathways of glycolysis and the TCA cycle.

glycolysis_pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP DPG 1,3-Bisphosphoglycerate GAP->DPG PG3 3-Phosphoglycerate DPG->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate

Figure 2: Simplified diagram of the Glycolysis pathway.

tca_cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Figure 3: Simplified diagram of the TCA Cycle.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the sample preparation and analysis of this compound in biological tissues. Adherence to these guidelines, with appropriate optimization for specific experimental conditions, will enable researchers to obtain high-quality, reproducible data for advancing our understanding of metabolic pathways in health and disease.

References

Application Notes and Protocols for D-Glucose-d1-2 Infusion for Steady-State Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracers are fundamental tools in metabolic research, providing a powerful means to quantitatively assess the dynamics of metabolic pathways in vivo and in vitro.[1] Among these, deuterated glucose isotopes, such as D-glucose-d1-2, are utilized to trace the flux of glucose through various metabolic routes.[2] The principle of this technique lies in the replacement of one or more hydrogen atoms with its stable isotope, deuterium (B1214612) (²H or D), rendering the molecule distinguishable from its endogenous counterpart by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1]

The primed-constant infusion of a deuterated glucose tracer is a robust and widely validated method to achieve isotopic steady-state in plasma and tissues.[3][4] This steady-state condition simplifies the calculation of metabolic fluxes, such as the rate of appearance (Ra) and disappearance (Rd) of glucose.[5] These measurements are critical for understanding glucose homeostasis in various physiological and pathological states, including diabetes, obesity, and cancer.[2][6] While various deuterated glucose tracers are used, with [6,6-²H₂]-glucose being one of the most common, the principles and protocols outlined here are broadly applicable to this compound infusions.[7][8]

Key Metabolic Pathways and Applications

The infusion of this compound can be employed to investigate several key aspects of glucose metabolism:

  • Glucose Kinetics: The primary application is to determine the whole-body and tissue-specific rates of glucose appearance (Ra) and disappearance (Rd). In a post-absorptive state, Ra reflects endogenous glucose production (EGP), primarily from hepatic glycogenolysis and gluconeogenesis.[4][5]

  • Gluconeogenesis and Glycogenolysis: By using specific deuterated glucose tracers and analyzing the labeling patterns of downstream metabolites, it is possible to assess the relative contributions of gluconeogenesis and glycogenolysis to EGP.[4]

  • Insulin (B600854) Sensitivity: When combined with a hyperinsulinemic-euglycemic clamp, this compound infusion allows for the quantification of tissue-specific insulin sensitivity by measuring the suppression of EGP and the stimulation of glucose disposal.[5]

  • Cancer Metabolism: This technique is valuable for studying the altered glucose metabolism in cancer cells, such as the Warburg effect, by tracing glucose uptake and its fate through glycolysis and other pathways within tumors.[2]

  • Drug Development: It serves as a critical tool to evaluate the metabolic effects of novel therapeutic agents on glucose homeostasis.[6]

Data Presentation: Quantitative Infusion Parameters

The following tables summarize typical quantitative data for primed-constant infusion protocols using deuterated glucose tracers in both human and animal models. These values can serve as a starting point for experimental design but may require optimization based on the specific research question, model system, and the specific deuterated glucose tracer used.

Table 1: Example of Primed-Constant Infusion Parameters for Deuterated Glucose in Humans [2][3]

ParameterValueUnitNotes
Tracer [6,6-²H₂]-Glucose-A commonly used deuterated glucose tracer.
Priming Bolus Dose 14.0 - 17.8µmol/kgAdministered to rapidly achieve isotopic steady-state.
Constant Infusion Rate 11.5 - 13.2µmol/kg/hrMaintained to hold the isotopic steady-state.
Infusion Duration 120 - 140minutesTypical duration to ensure steady-state is reached and maintained for sampling.
Sampling Times 0, 90, 100, 110, 120minutesBaseline (0) and multiple time points during steady-state to confirm stability.

Table 2: Example of Primed-Constant Infusion Parameters for Deuterated Glucose in Mice [9]

ParameterValueUnitNotes
Tracer ¹³C₆-Glucose-While not deuterated, this provides a relevant example of a stable isotope infusion protocol in mice. The principles are analogous.
Priming Bolus Dose 0.6mg/g body massAdministered over 1 minute.
Constant Infusion Rate 0.0138mg/g body mass/minMaintained for the duration of the experiment.
Infusion Duration 180 - 240minutesTo approach isotopic steady-state in tissues of interest.
Sample Collection --Tissues are flash-frozen at the end of the infusion for metabolic analysis.

Experimental Protocols

In Vivo Primed-Constant Infusion Protocol for Glucose Flux Measurement (Human)

This protocol is adapted from established methods for measuring whole-body glucose kinetics.[5]

1. Subject Preparation:

  • Subjects should fast overnight for 10-12 hours prior to the study.[5]
  • Water can be consumed ad libitum.
  • Insert catheters into a forearm vein for tracer infusion and into a contralateral hand vein, which is heated to "arterialize" the venous blood, for blood sampling.

2. Tracer Preparation:

  • Prepare a sterile solution of this compound in 0.9% saline.
  • The priming bolus and constant infusion solutions are typically prepared separately, with the concentration calculated based on the subject's body weight and the desired infusion rates.

3. Infusion Protocol:

  • Administer the priming bolus dose of the tracer intravenously over 1-2 minutes to rapidly increase the plasma tracer enrichment to the target steady-state level.[5]
  • Immediately following the priming dose, begin the continuous infusion of the tracer at a constant rate using an infusion pump.[5]
  • Maintain the infusion for a period of 2-3 hours to ensure isotopic steady-state is achieved.[5]

4. Blood Sampling:

  • Collect blood samples at baseline (before the tracer infusion) and at regular intervals (e.g., every 10-15 minutes) during the last 30 minutes of the infusion period to confirm steady-state.
  • Collect blood in tubes containing an anticoagulant (e.g., EDTA) and a glycolysis inhibitor (e.g., sodium fluoride).
  • Immediately centrifuge the blood samples at 4°C to separate the plasma.
  • Store plasma samples at -80°C until analysis.

5. Sample Analysis:

  • Measure plasma glucose concentration using a standard enzymatic assay.
  • Determine the isotopic enrichment of plasma glucose using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

In Vitro Stable Isotope Tracing with Deuterated Glucose (Cell Culture)

This protocol provides a general workflow for a stable isotope tracing experiment using deuterated glucose in cultured cells.[7]

1. Cell Culture Preparation:

  • Seed cells in multi-well plates and grow them to the desired confluency (typically 70-80%).[7]
  • The number of cells should be sufficient for the planned analytical method.

2. Labeled Media Preparation:

  • Prepare the culture medium containing the desired concentration of this compound.
  • It is crucial to use dialyzed fetal bovine serum to minimize the presence of unlabeled glucose.[7]

3. Labeling Experiment:

  • Remove the existing medium from the cells and wash them once with phosphate-buffered saline (PBS).
  • Add the pre-warmed, labeled medium to the cells.
  • Incubate the cells for a specific duration to approach isotopic steady-state. The time required to reach steady-state varies depending on the metabolic pathway of interest; for glycolysis, it is typically achieved within minutes to a few hours.[10]

4. Metabolite Extraction:

  • At the end of the labeling period, rapidly aspirate the medium.
  • Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol) to the cells.
  • Scrape the cells and collect the cell lysate.
  • Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the metabolites.

5. Sample Analysis:

  • Dry the metabolite extract, for example, using a vacuum concentrator.
  • Reconstitute the dried metabolites in a suitable solvent for analysis by LC-MS or GC-MS to determine the isotopic enrichment in downstream metabolites.

Mandatory Visualizations

G Experimental Workflow for In Vivo this compound Infusion cluster_prep Preparation cluster_infusion Infusion Protocol cluster_sampling Sampling and Analysis cluster_data Data Interpretation subject_prep Subject Preparation (Fasting, Catheterization) tracer_prep Tracer Preparation (this compound in Saline) priming_bolus Priming Bolus (Rapidly achieve steady-state) subject_prep->priming_bolus tracer_prep->priming_bolus constant_infusion Constant Infusion (Maintain steady-state) priming_bolus->constant_infusion blood_sampling Blood Sampling (Baseline and Steady-State) constant_infusion->blood_sampling sample_processing Sample Processing (Plasma Separation) blood_sampling->sample_processing analysis Analysis (GC-MS or LC-MS) sample_processing->analysis flux_calc Flux Calculation (e.g., Rate of Appearance) analysis->flux_calc

Caption: In Vivo this compound Infusion Workflow.

G Metabolic Fate of this compound cluster_main cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway (PPP) cluster_tca TCA Cycle Glucose This compound G6P Glucose-6-Phosphate-d1-2 Glucose->G6P Pyruvate Pyruvate G6P->Pyruvate Ribose5P Ribose-5-Phosphate G6P->Ribose5P Lactate (B86563) Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate

Caption: Simplified Glucose Metabolic Pathways.

References

Application Notes and Protocols for Derivatization of D-Glucose-d1-2 for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of D-Glucose-d1-2 for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The derivatization step is crucial for increasing the volatility and thermal stability of sugars, which are otherwise non-volatile and prone to decomposition at the high temperatures used in GC analysis.[1][2] The selection of an appropriate derivatization method is critical for achieving accurate and reproducible quantitative results.

Introduction to Derivatization for GC-MS of Sugars

Sugars like D-glucose are highly polar molecules due to the presence of multiple hydroxyl groups. This polarity results in strong intermolecular hydrogen bonding, making them non-volatile.[1] To analyze these compounds by GC-MS, the hydroxyl groups must be chemically modified to replace the active hydrogens with less polar, more volatile functional groups.[2] The most common derivatization techniques for sugars include silylation, acetylation, and a two-step oximation followed by either silylation or acetylation.[3][4][5]

The choice of derivatization method can significantly impact the resulting chromatogram. For instance, some methods produce a single derivative peak for each sugar, simplifying quantification, while others result in multiple peaks corresponding to different isomers (anomers).[3][4] For isotopically labeled compounds like this compound, a robust and reproducible derivatization method is essential for accurate quantification and metabolic flux analysis.[6][7]

Comparative Summary of Derivatization Methods

The following table summarizes the key characteristics of the most common derivatization methods for glucose analysis, providing a basis for method selection based on experimental needs.

Derivatization MethodKey ReagentsNumber of Derivative PeaksAdvantagesDisadvantages
Oximation-Silylation (TMS) Methoxyamine hydrochloride (MeOx) or Ethylhydroxylamine hydrochloride (EtOx) in pyridine, followed by a silylating agent (e.g., BSTFA, MSTFA).[4][8]Two (syn and anti isomers).[4][9]Reduces the number of isomers compared to direct silylation, applicable to both aldoses and ketoses.[4][9]The formation of two peaks can complicate quantification of complex mixtures.[9] Requires anhydrous conditions.[10]
Acetylation (Alditol Acetate) Sodium borohydride (B1222165) for reduction, followed by acetic anhydride (B1165640).[3][4]One.[3][4]Produces a single peak per sugar, simplifying chromatograms and quantification.[3]The initial reduction step can lead to the same derivative from different sugars (e.g., glucose and fructose (B13574) yield the same alditol).[3][11]
Direct Acetylation Acetic anhydride, often with a catalyst like 1-methylimidazole (B24206) (1-MeIm) in a solvent like methyl sulfoxide (B87167) (Me2SO).[11]One per sugar.[11]Yields a single peak per sugar without a reduction step, allowing for simultaneous determination of aldoses and ketoses.[11]
Oximation-Acetylation Methoxylamine hydrochloride followed by acetic anhydride.[12]Multiple, but characteristic fragments in MS.Can be used for quantitative analysis with unique mass fragments for different sugars.[12][13]May produce multiple peaks.
Direct Silylation (TMS) Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[10][14]Multiple (α and β anomers of pyranose and furanose forms).[15]Produces a complex chromatogram with multiple peaks for a single sugar, which can complicate analysis.[4][15]

Experimental Protocols

Detailed step-by-step protocols for the most common and effective derivatization methods for this compound are provided below.

Protocol 1: Oximation followed by Trimethylsilylation (TMS)

This two-step method first stabilizes the open-chain form of the sugar by oximation of the carbonyl group, followed by silylation of the hydroxyl groups. This significantly reduces the number of anomeric peaks compared to direct silylation.[4]

Materials:

  • This compound sample (dried)

  • Pyridine (silylation grade)

  • Methoxyamine hydrochloride (MeOx) or Ethylhydroxylamine hydrochloride (EtOx)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Oximation Step:

    • Place the dried this compound sample (e.g., 1-2 mg) into a reaction vial.

    • Prepare a 40 mg/mL solution of EtOx in pyridine.

    • Add 200 µL of the EtOx solution to the sample vial.[4]

    • Cap the vial tightly and vortex to dissolve the sample.

    • Heat the mixture at 70°C for 30 minutes.[4]

    • Allow the vial to cool to room temperature.

  • Silylation Step:

    • Add 120 µL of BSTFA to the cooled reaction mixture.[3][4]

    • Recap the vial and vortex briefly.

    • Heat the mixture at 70°C for an additional 30 minutes.[3][4]

    • After cooling to room temperature, the sample is ready for GC-MS analysis. If necessary, dilute with a suitable solvent like ethyl acetate (B1210297).[3]

Oximation_Silylation_Workflow cluster_prep Sample Preparation cluster_oximation Oximation cluster_silylation Silylation cluster_analysis Analysis start Dried this compound Sample add_etox Add EtOx in Pyridine start->add_etox Step 1 heat1 Heat at 70°C for 30 min add_etox->heat1 add_bstfa Add BSTFA heat1->add_bstfa Step 2 heat2 Heat at 70°C for 30 min add_bstfa->heat2 end Inject into GC-MS heat2->end Step 3

Workflow for Oximation-Silylation Derivatization.
Protocol 2: Alditol Acetate Derivatization

This method involves a two-step process: reduction of the glucose to its corresponding sugar alcohol (alditol), followed by acetylation of the hydroxyl groups. This procedure yields a single, stable derivative.[3]

Materials:

  • This compound sample (dried)

  • Sodium borohydride solution (10 mg/mL in N-methylimidazole)

  • Water

  • Glacial acetic acid

  • Acetic anhydride

  • Chloroform (B151607)

  • Reaction vials

  • Heating block or water bath

  • Centrifuge

Procedure:

  • Reduction Step:

    • Dissolve approximately 2 mg of the dried this compound sample in 60 µL of the sodium borohydride solution and 250 µL of water in a reaction vial.[3]

    • Heat the vial at 37°C for 90 minutes.[3]

    • Stop the reaction by adding 20 µL of glacial acetic acid.[3]

    • Allow the sample to cool to room temperature.

  • Acetylation Step:

    • Add 600 µL of acetic anhydride to the reaction mixture.

    • Heat again at 37°C for 45 minutes.[3]

    • Stop the reaction by freezing the sample at -15°C for 15 minutes.[3]

    • Carefully quench the reaction by the dropwise addition of 2.5 mL of water.

    • Extract the acetylated derivative by adding 2 mL of chloroform and vortexing. Centrifuge to separate the layers.

    • Collect the bottom chloroform layer. Repeat the extraction twice more.[3]

    • Combine the chloroform extracts, evaporate to dryness under a stream of nitrogen, and reconstitute in a known volume of chloroform or ethyl acetate for GC-MS analysis.[3]

Alditol_Acetate_Workflow cluster_prep Sample Preparation cluster_reduction Reduction cluster_acetylation Acetylation & Extraction cluster_analysis Analysis start Dried this compound Sample add_nabh4 Add NaBH4 Solution start->add_nabh4 Step 1 heat1 Heat at 37°C for 90 min add_nabh4->heat1 add_ac2o Add Acetic Anhydride & Heat heat1->add_ac2o Step 2 extract Extract with Chloroform add_ac2o->extract dry Evaporate & Reconstitute extract->dry end Inject into GC-MS dry->end Step 3

Workflow for Alditol Acetate Derivatization.
Protocol 3: Oximation followed by Acetylation

This method combines oximation to stabilize the carbonyl group with acetylation to derivatize the hydroxyl groups. It is a robust method for quantifying both glucose and fructose.[12][13]

Materials:

  • This compound sample (dried)

  • Methoxylamine hydrochloride (0.18 M in pyridine)

  • Acetic anhydride

  • Ethyl acetate

  • Reaction vials

  • Heating block

Procedure:

  • Oximation Step:

    • To the dried this compound sample in a reaction vial, add 100 µL of 0.18 M methoxylamine hydrochloride in pyridine.[12]

    • Cap the vial and heat at 70°C for 60 minutes.[12]

  • Acetylation Step:

    • After the oximation step, add 100 µL of acetic anhydride directly to the vial.[12]

    • Recap and heat at 45°C for another 60 minutes.[12]

    • After cooling, evaporate the sample to dryness under a stream of nitrogen.

    • Redissolve the residue in a known volume (e.g., 50 µL) of ethyl acetate for GC-MS analysis.[12]

Oximation_Acetylation_Workflow cluster_prep Sample Preparation cluster_oximation Oximation cluster_acetylation Acetylation cluster_analysis Analysis start Dried this compound Sample add_meox Add MeOx in Pyridine start->add_meox Step 1 heat1 Heat at 70°C for 60 min add_meox->heat1 add_ac2o Add Acetic Anhydride heat1->add_ac2o Step 2 heat2 Heat at 45°C for 60 min add_ac2o->heat2 dry Evaporate & Reconstitute heat2->dry end Inject into GC-MS dry->end Step 3

Workflow for Oximation-Acetylation Derivatization.

Concluding Remarks

The selection of a derivatization method for this compound analysis by GC-MS should be guided by the specific goals of the study. For applications requiring the simplest chromatogram for straightforward quantification, alditol acetate or direct acetylation methods are preferable as they yield a single peak.[3][11] However, care must be taken with the alditol acetate method if distinguishing between different parent sugars that yield the same alditol is necessary.[3] The oximation-silylation method is also highly effective and widely used, providing good separation and stable derivatives, although it results in two isomeric peaks that must be integrated for total quantification.[4][9] Researchers should validate their chosen method to ensure it meets the required sensitivity, accuracy, and reproducibility for their specific application. For studies involving deuterium-labeled glucose, methods that produce specific and stable fragments in the mass spectrometer are particularly valuable for tracing metabolic pathways.[6][16]

References

Troubleshooting & Optimization

Technical Support Center: D-Glucose Isotope Tracer Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing, executing, and interpreting D-Glucose stable isotope tracer experiments.

FAQs: Experimental Design & Setup

Question: I'm planning my first glucose tracer experiment. What are the most critical factors to consider during the experimental design phase?

Answer: A successful tracer experiment hinges on a robust design. Key considerations include:

  • Choice of Isotope Tracer: The selection of the specific labeled glucose (e.g., ¹³C vs. Deuterium) and the position of the label is critical. For example, [1,2-¹³C₂]glucose is often used to distinguish between glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP), as the C1 carbon is lost as ¹³CO₂ in the oxidative PPP.[1] Deuterated glucose, like [6,6-²H₂]-glucose, is frequently used for in vivo studies to measure whole-body glucose flux, as these deuterium (B1214612) atoms are less prone to metabolic exchange during glycolysis compared to other positions.[2][3]

  • Reaching Isotopic Steady State: For many flux calculations, it's essential that the isotopic enrichment in the precursor pools and downstream metabolites reaches a steady state. The time required to reach this state varies significantly between metabolites and tissues. For instance, in vivo, glycolytic intermediates may reach a steady state within 15-30 minutes, while the TCA cycle can take up to two hours or more.[4][5] Preliminary time-course experiments are highly recommended to determine the optimal labeling duration for your specific model and pathway of interest.[1]

  • Control Experiments: Proper controls are non-negotiable. These should include:

    • Unlabeled Control: Cells or animals treated with unlabeled glucose to determine the natural abundance of the isotopes. This is crucial for accurate background correction in your data analysis.[6]

    • Positive Control: In cell culture, running a parallel experiment with a well-characterized tracer like [U-¹³C₆]-D-Glucose can confirm that your cells are metabolically active and your analytical methods are sensitive enough to detect labeling.[7]

    • Negative Control: Using a non-metabolizable labeled sugar, such as L-Glucose-¹³C, can help account for non-specific labeling, contamination, or analytical artifacts.[7][8]

Question: Should I use a bolus injection or a continuous infusion for my in vivo tracer study?

Answer: The choice between a bolus injection and a continuous infusion depends on your experimental goals and the desired metabolic state.

  • Bolus Injection: This method is easier to administer and requires less tracer, making it cost-effective.[9] It provides high-quality data but results in non-steady-state labeling dynamics, which can make flux calculations more complex.[9]

  • Primed, Continuous Infusion: This is the preferred method to achieve and maintain a rapid isotopic steady state.[4][10] It involves an initial bolus (priming dose) to quickly raise the plasma tracer concentration, followed by a continuous infusion to maintain that level.[10][11] While more complex and requiring more tracer, it simplifies flux calculations based on steady-state models.[12]

Troubleshooting Guide: Common Pitfalls & Solutions

This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Detectable Isotopic Enrichment in Metabolites

Question: I've run my experiment with a deuterated glucose tracer, but I'm seeing very low or no enrichment in my downstream metabolites. What went wrong?

Answer: This is a common and multifaceted problem. The lack of enrichment can stem from issues in the experimental setup, sample handling, or the inherent biochemistry of deuterium tracers. Here are the primary causes and troubleshooting steps:

Potential Causes & Troubleshooting Steps

Potential Cause Explanation Troubleshooting Steps
Metabolic Loss of Deuterium Deuterium atoms can be exchanged with protons from water during certain enzymatic reactions. For example, deuterium at the C1 position can be lost via phosphomannose isomerase activity, and hydrogens are exchanged during glycolysis.[2] Over a full turn of the TCA cycle, it's possible for all deuterium labels to be lost.[2]1. Choose a More Stable Tracer: Use glucose labeled at positions less prone to exchange. [6,6-²H₂]-glucose is often recommended as these positions are generally more stable during glycolysis.[2][3] 2. Quantify Deuterium Loss: If possible, design experiments to quantify the extent of deuterium loss in your specific system.[2] 3. Consider Alternative Tracers: For some pathways, ¹³C-glucose may be more suitable if deuterium loss is a significant issue.[2]
Kinetic Isotope Effect (KIE) The heavier mass of deuterium can cause enzymes to metabolize the unlabeled glucose preferentially, leading to slower reaction rates for the deuterated substrate.[2] This results in lower incorporation of the tracer into downstream metabolites.1. Be Aware and Account for KIE: The measured KIE for deuterated glucose is relatively small (4-6%) but can still impact results.[2] Mathematical models can be adjusted to account for this effect. 2. Include Controls: Run parallel experiments with non-deuterated glucose to establish baseline metabolic rates and help quantify the KIE.[2]
Insufficient Tracer Dose The amount of tracer administered may be too low to be detected above the background of the endogenous unlabeled glucose pool.1. Increase Tracer Dose: Perform a dose-response experiment to determine the optimal tracer concentration or infusion rate.[6] 2. Prime the System: For in vivo studies, use a primed-continuous infusion to rapidly achieve a higher, stable enrichment.[10][11]
Incorrect Precursor Enrichment The true enrichment of the intracellular precursor pool (e.g., glucose-6-phosphate) may be lower than the enrichment of the supplied tracer due to dilution from unlabeled endogenous sources like glycogenolysis.[2]1. Measure Precursor Enrichment: If possible, directly measure the isotopic enrichment of the key intracellular precursor metabolite. 2. Model Contributions: Use mathematical models to estimate the contribution from endogenous sources.
Poor Instrument Sensitivity The mass spectrometer may not be sensitive enough to detect low levels of enrichment.1. Check Instrument Performance: Calibrate the instrument and clean the ion source.[6] 2. Optimize Analytical Method: Improve chromatographic separation and use appropriate ionization techniques to enhance sensitivity.[6]

A logical workflow for troubleshooting low isotopic enrichment can be visualized as follows:

Troubleshooting_Low_Enrichment Start Low or No Detectable Isotopic Enrichment Check_Tracer Verify Tracer Integrity & Experimental Design Start->Check_Tracer Check_Biochemistry Consider Biochemical Factors (KIE, Deuterium Loss) Check_Tracer->Check_Biochemistry Design OK Solution_Tracer Optimize Tracer Choice, Dose, and Labeling Time Check_Tracer->Solution_Tracer Design Flaw Check_Sample_Prep Review Sample Preparation Protocol Check_Biochemistry->Check_Sample_Prep Biochemistry Considered Solution_Biochemistry Use Stable Label Positions or ¹³C Tracer Check_Biochemistry->Solution_Biochemistry Deuterium Loss Likely Check_Analysis Evaluate Analytical Sensitivity & Data Processing Check_Sample_Prep->Check_Analysis Prep OK Solution_Sample_Prep Improve Quenching & Extraction Efficiency Check_Sample_Prep->Solution_Sample_Prep Prep Error Solution_Analysis Calibrate Instrument, Optimize Method, Correct Data Check_Analysis->Solution_Analysis Analysis Issue Resolved Problem Resolved Check_Analysis->Resolved Analysis OK Solution_Tracer->Resolved Solution_Biochemistry->Resolved Solution_Sample_Prep->Resolved Solution_Analysis->Resolved In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_harvest Harvesting Media_Prep Prepare Labeling Medium (Tracer + Dialyzed FBS) Cell_Seeding Seed Cells & Grow to 70-80% Confluency Media_Prep->Cell_Seeding Wash_Cells Wash with PBS Cell_Seeding->Wash_Cells Add_Tracer Add Labeling Medium Wash_Cells->Add_Tracer Incubate Incubate for Labeling Period Add_Tracer->Incubate Quench Quench Metabolism (Dry Ice + Cold Solvent) Incubate->Quench Extract Extract Metabolites (e.g., 80% Methanol) Quench->Extract Centrifuge Pellet Debris Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analysis LC-MS / GC-MS Analysis Collect->Analysis Metabolic_Fate Glucose D-Glucose-[isotope] G6P Glucose-6-P Glucose->G6P Glycolysis Pyruvate Pyruvate G6P->Pyruvate PPP Pentose Phosphate Pathway (PPP) G6P->PPP Serine Serine Synthesis G6P->Serine via 3-PG Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate FattyAcids Fatty Acid Synthesis AcetylCoA->FattyAcids TCA TCA Cycle Intermediates Citrate->TCA TCA->Citrate

References

How to correct for natural isotope abundance in D-Glucose-d1-2 experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stable isotope tracing experiments using D-Glucose-d1-2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to correcting for natural isotope abundance in mass spectrometry data.

Frequently Asked Questions (FAQs)

Q1: What is natural isotope abundance and why is correction necessary in this compound experiments?

A: Many elements exist in nature as a mixture of isotopes, which are atoms with the same number of protons but different numbers of neutrons. For example, carbon is mostly ¹²C, but about 1.1% is the heavier ¹³C isotope. Similarly, hydrogen is mostly ¹H, but about 0.015% is deuterium (B1214612) (²H or D).[1][2][3] In a mass spectrometer, which separates molecules by their mass-to-charge ratio, the presence of these natural heavy isotopes in an unlabeled glucose molecule (C₆H₁₂O₆) can create signals at higher masses (e.g., M+1, M+2). These signals can be mistaken for or interfere with the signals from your intentionally added this compound tracer.[4][5] Correction is a critical data processing step to remove this natural background "noise," ensuring that the measured isotopic enrichment is solely from the tracer and allowing for accurate metabolic flux calculations.[5][6][7]

Q2: How does the natural abundance of isotopes in derivatizing agents affect my results?

A: In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), metabolites are often chemically modified (derivatized) to make them volatile.[4] These derivatizing agents also have their own natural isotopic abundances. Forgetting to account for the isotopes in the derivative part of the final molecule is a common error that will lead to an incorrect correction and skewed results. Your correction algorithm must account for the complete elemental formula of the final derivatized analyte.[8]

Q3: What are the primary methods for natural abundance correction?

A: The most common and robust methods are matrix-based.[5] These approaches use a "correction matrix" to mathematically subtract the contribution of natural isotopes from the measured mass isotopomer distribution (MID).[5][6] The matrix is constructed based on the elemental formula of the analyte and the known natural abundances of its constituent isotopes. Several software tools, such as IsoCorrectoR and IsoCor, implement these matrix-based corrections.[9][10]

Q4: What information is required to perform an accurate correction?

A: To perform a correct natural abundance correction, you need the following:

  • The exact elemental formula of the metabolite being analyzed (including any derivatization agents).[6][8]

  • The isotopic tracer used (e.g., this compound, which is ²H).

  • The isotopic purity of the tracer. Commercial tracers are never 100% pure and contain unlabeled (M+0) molecules. This impurity must be factored into the correction to avoid underestimating enrichment.[7][8]

  • The measured mass and intensity data for each isotopologue from your mass spectrometer.

Troubleshooting Guides

Problem 1: My calculated isotopic enrichment is negative or nonsensical after correction.

  • Possible Cause 1: Incorrect Elemental Formula. The most common cause of erroneous correction is using an incorrect elemental formula for the metabolite or its derivative. Double-check the formula for all atoms, including those added during derivatization.

  • Solution 1: Verify the exact chemical formula of the analyzed ion. For example, if analyzing a trimethylsilyl (B98337) (TMS) derivative of glucose, ensure the formula includes all the silicon, carbon, and hydrogen atoms from the TMS groups.[8]

  • Possible Cause 2: Low Signal-to-Noise Ratio. Noisy or low-intensity mass spectral data can lead to inaccurate peak integration, causing the correction algorithm to produce illogical results.

  • Solution 2: Ensure your chromatographic peaks are sharp and that the mass spectral signal for your metabolite is sufficiently intense. Improve sample cleanup or adjust instrument parameters to increase signal intensity.

  • Possible Cause 3: Software Misconfiguration. The software used for correction may have incorrect parameters set, such as the wrong tracer or incorrect tracer purity values.

  • Solution 3: Carefully review all input parameters in your correction software.[10] Many tools, like IsoCorrectoR, allow you to specify tracer purity, which is a critical parameter.[7][9]

Problem 2: The enrichment in my downstream metabolites is much lower than expected.

  • Possible Cause 1: Metabolic Exchange of Deuterium. The deuterium atom at the C2 position of glucose can be lost or exchanged during certain enzymatic reactions in glycolysis. This is a known biological phenomenon, not a correction error.[11]

  • Solution 1: Be aware of the metabolic stability of your chosen tracer. For tracing into pathways like the TCA cycle, a tracer like [6,6-²H₂]-glucose might be more suitable as these positions are generally more stable during glycolysis.[11]

  • Possible Cause 2: Dilution from Endogenous Sources. Cells can have internal stores of unlabeled metabolites (e.g., glycogen) that can be utilized, diluting the labeled pool from the this compound tracer.[7]

  • Solution 2: Ensure cells are in a metabolic state where they primarily rely on the external glucose you are providing. Pre-conditioning cells in a medium without unlabeled glucose for a short period before adding the tracer can help.

  • Possible Cause 3: Incomplete Isotopic Steady State. Flux calculations are most straightforward when the system has reached an "isotopic steady state," meaning the enrichment of intracellular metabolites is stable. If you collect samples too early, the labeling may still be increasing.[12]

  • Solution 3: Perform a time-course experiment to determine how long it takes for your specific cell line or model system to reach isotopic steady state for the metabolites of interest.[7][12]

Experimental Protocols & Data

General Experimental Workflow

A typical isotope tracing experiment involves several key stages, from sample preparation to data analysis. The correction for natural isotope abundance is a crucial step in the data analysis pipeline.

G General Workflow for Isotope Tracing and Correction cluster_exp Experimental Phase cluster_ana Analytical Phase cluster_data Data Processing Phase cluster_input Required Correction Inputs A 1. Cell Culture & Tracer Introduction B 2. Quench Metabolism & Extract Metabolites A->B C 3. Sample Derivatization (for GC-MS) B->C D 4. Mass Spectrometry (e.g., GC-MS) C->D E 5. Raw Data Processing (Peak Integration) D->E F 6. Natural Abundance Correction E->F G 7. Calculate Enrichment & Metabolic Flux F->G I1 Elemental Formula I1->F I2 Tracer Purity I2->F I3 Isotope Abundance Table I3->F

A general workflow for deuterated glucose tracing experiments.
Data Presentation: Natural Isotope Abundances

Accurate correction relies on using the correct natural abundance values for the stable isotopes of the elements in your analyte.

ElementIsotopeRelative Abundance (%)
Hydrogen ¹H99.985
²H (D)0.015
Carbon ¹²C98.9
¹³C1.1
Oxygen ¹⁶O99.76
¹⁷O0.04
¹⁸O0.20
Silicon *²⁸Si92.23
²⁹Si4.68
³⁰Si3.09

Note: Silicon is included as it is a common element in TMS derivatizing agents used for GC-MS analysis. (Data sourced from publicly available IUPAC data).[2][3]

The Logic of Correction

The measured signal for a given mass is a combination of the truly labeled molecule and the naturally occurring heavier isotopes of unlabeled molecules. The correction process deconvolutes these contributions.

G Logical Basis of Isotope Correction cluster_true True Molecular Population cluster_contrib Contributions to Measured Signal MS Measured MS Signal (Observed Data) Correction Correction Algorithm (Deconvolution) MS->Correction Unlabeled Unlabeled Molecules (M+0) M0_contrib Signal from M+0 Unlabeled->M0_contrib Mainly M1_contrib Signal from M+1 Unlabeled->M1_contrib Natural ¹³C, ²H, etc. M2_contrib Signal from M+2 Unlabeled->M2_contrib Natural ¹⁸O, 2x¹³C, etc. Labeled Tracer-Labeled Molecules (e.g., M+1 from d1) Labeled->M1_contrib Mainly Labeled->M2_contrib Tracer + Natural ¹³C, etc. M0_contrib->MS M1_contrib->MS M2_contrib->MS Correction->Labeled Calculates True Enrichment

How unlabeled and labeled molecules contribute to the mass spectrum.
Context: D-Glucose in Metabolism

This compound is used to trace the flow of carbon and hydrogen atoms through central metabolic pathways like glycolysis and the TCA cycle. Understanding these pathways is key to interpreting the labeling patterns observed in downstream metabolites.

G Simplified Glucose Metabolism cluster_tca TCA Cycle Glucose This compound G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P TrioseP Triose-P F6P->TrioseP PEP PEP TrioseP->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate enters cycle Glutamate Glutamate Citrate->Glutamate ...multiple steps...

Key pathways traced with this compound.

References

Troubleshooting low signal intensity of D-Glucose-d1-2 in mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Glucose-d1-2 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low or no signal for this compound. What are the potential causes?

A low or absent signal for this compound can stem from several factors, ranging from sample preparation to instrument settings.[1] The most common culprits include:

  • Suboptimal Ionization Efficiency: Glucose and its isotopologues are hydrophilic and may not ionize efficiently under certain conditions.[2][3]

  • Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of this compound, leading to a reduced signal.[4][5]

  • In-source Fragmentation: The molecule might be fragmenting in the ion source before it can be detected as the precursor ion.

  • Incorrect Mass Spectrometer Settings: The instrument may not be properly calibrated or tuned for the mass of this compound.[6]

  • Sample Preparation Issues: Problems with extraction, derivatization (if used), or sample concentration can all lead to a poor signal.[1]

  • Chromatographic Issues: Poor peak shape or co-elution with interfering substances can diminish the apparent signal intensity.[1]

Q2: How can I improve the ionization efficiency of this compound?

To enhance the signal, consider the following strategies:

  • Optimize the Ionization Source: For Electrospray Ionization (ESI), ensure that parameters like spray voltage, gas flows (nebulizer and drying gas), and source temperature are optimized.[7] For GC-MS applications, ensure the electron impact (EI) energy is appropriate.[8]

  • Mobile Phase Modification (LC-MS): The addition of modifiers to the mobile phase can improve signal intensity. For positive ion mode, small amounts of formic acid or ammonium (B1175870) formate (B1220265) can be beneficial. For negative ion mode, a base like ammonium hydroxide (B78521) may be used.[9]

  • Derivatization (GC-MS): To increase volatility and improve chromatographic behavior for GC-MS analysis, derivatization is often necessary.[10] Common methods include silylation (e.g., with MSTFA) or acetylation.[8][10]

Q3: What are matrix effects and how can I mitigate them?

Matrix effects occur when components in the sample other than the analyte of interest interfere with the analyte's ionization, causing either signal suppression or enhancement.[4][5] For this compound, which is often analyzed in complex biological matrices like plasma or cell extracts, this is a significant concern.[4]

Strategies to Minimize Matrix Effects:

  • Effective Sample Cleanup: Use techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering components before analysis.[4][11]

  • Chromatographic Separation: Optimize your LC method to separate this compound from matrix components that cause ion suppression.[12]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this is only feasible if the analyte concentration is high enough for detection after dilution.[13]

  • Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard, ideally a different isotopologue of glucose (e.g., ¹³C₆-Glucose), that co-elutes with the analyte can help compensate for matrix effects.

Q4: My this compound signal appears to be fragmenting in the source. How can I address this?

In-source fragmentation can reduce the intensity of your precursor ion. To minimize this:

  • Optimize Cone/Fragmentor Voltage (LC-MS): In ESI, reducing the cone or fragmentor voltage can lead to "softer" ionization, minimizing in-source fragmentation.[7]

  • Adjust EI Energy (GC-MS): For GC-MS, operating at a lower electron energy (e.g., moving from 70 eV to a lower value) can sometimes reduce fragmentation, although this may also decrease overall sensitivity.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Signal Intensity

This guide provides a step-by-step approach to diagnosing the cause of a low this compound signal.

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TroubleshootingWorkflow start Start: Low Signal Intensity for this compound check_instrument 1. Verify Instrument Performance - Check tuning and calibration - Infuse a known standard start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok troubleshoot_instrument Troubleshoot Instrument Hardware/Software instrument_ok->troubleshoot_instrument No check_sample_prep 2. Evaluate Sample Preparation - Freshly prepare standards and samples - Verify extraction/derivatization efficiency instrument_ok->check_sample_prep Yes end Problem Resolved troubleshoot_instrument->end sample_prep_ok Sample Prep OK? check_sample_prep->sample_prep_ok optimize_sample_prep Optimize Sample Preparation Protocol sample_prep_ok->optimize_sample_prep No check_ms_params 3. Optimize MS Parameters - Adjust ionization source settings - Check for in-source fragmentation sample_prep_ok->check_ms_params Yes optimize_sample_prep->end ms_params_ok Signal Improved? check_ms_params->ms_params_ok check_chromatography 4. Assess Chromatography - Check for co-elution and matrix effects - Evaluate peak shape ms_params_ok->check_chromatography No ms_params_ok->end Yes check_chromatography->end

Caption: Troubleshooting workflow for low signal intensity.

Data Presentation

Table 1: Common Adducts of this compound in LC-MS

When analyzing this compound by LC-MS, the signal may be distributed among several adducts. It is crucial to monitor for these common adducts to ensure you are measuring the most abundant species. The nominal mass of this compound is approximately 181.16 g/mol .

Ionization ModeAdductFormulaApproximate m/z
PositiveProtonated[M+H]⁺182.2
PositiveSodiated[M+Na]⁺204.1
PositiveAmmoniated[M+NH₄]⁺199.2
NegativeDeprotonated[M-H]⁻180.1
NegativeFormate Adduct[M+HCOO]⁻226.1
NegativeAcetate (B1210297) Adduct[M+CH₃COO]⁻240.2
Table 2: Expected Mass Fragments of Derivatized this compound in GC-MS

For GC-MS analysis, this compound is typically derivatized. The following table lists some expected fragments for common derivatives. The presence of the deuterium (B1214612) label at the C-2 position will result in a +1 mass shift for fragments containing this position compared to unlabeled glucose.

DerivativeFragment Ion (m/z) of Unlabeled GlucoseExpected Fragment Ion (m/z) of this compound (if C-2 is present)Reference
Aldonitrile Pentaacetate328, 242, 217, 212, 187329, 243, 217, 213, 187[14]
Pentaacetate331, 169332, 170[14]
Methyloxime Trimethylsilyl103, 160, 205, 217, 262, 319103, 161, 206, 217, 263, 320[8]

Note: The exact fragmentation pattern can vary depending on the instrument and conditions.

Experimental Protocols

Protocol 1: Sample Preparation of Plasma for LC-MS/MS Analysis

This protocol describes a protein precipitation method for extracting this compound from plasma samples.

Materials:

  • Plasma sample containing this compound

  • Acetonitrile (B52724) (ACN), ice-cold

  • Microcentrifuge tubes

  • Centrifuge

  • Autosampler vials

Procedure:

  • Pipette 50 µL of plasma into a clean microcentrifuge tube.

  • Add 200 µL of ice-cold acetonitrile to the plasma sample to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • The sample is now ready for injection into the LC-MS/MS system.

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LCMS_SamplePrep start Start: Plasma Sample add_acn Add ice-cold Acetonitrile (Protein Precipitation) start->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge to pellet protein vortex->centrifuge transfer Transfer supernatant to new vial centrifuge->transfer end Ready for LC-MS/MS analysis transfer->end

Caption: LC-MS/MS sample preparation workflow.

Protocol 2: Derivatization of Glucose for GC-MS Analysis (Aldonitrile Acetate)

This protocol outlines a common derivatization procedure for glucose analysis by GC-MS.

Materials:

Procedure:

  • Ensure the glucose extract is completely dry in a glass reaction vial.

  • Add 50 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine.

  • Cap the vial tightly and heat at 90°C for 60 minutes to form the oxime.

  • Cool the vial to room temperature.

  • Add 100 µL of acetic anhydride to the vial.

  • Recap the vial and heat at 60°C for 30 minutes to form the acetate ester.

  • Evaporate the reagents to dryness under a gentle stream of nitrogen.

  • Reconstitute the derivatized sample in 100 µL of ethyl acetate for GC-MS analysis.[8]

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GCMS_Derivatization start Start: Dried Glucose Extract oximation Oximation: Add Hydroxylamine HCl in Pyridine Heat at 90°C start->oximation acetylation Acetylation: Add Acetic Anhydride Heat at 60°C oximation->acetylation dry_down Evaporate to dryness acetylation->dry_down reconstitute Reconstitute in Ethyl Acetate dry_down->reconstitute end Ready for GC-MS analysis reconstitute->end

Caption: GC-MS derivatization workflow.

Signaling Pathways and Logical Relationships

The use of this compound as a tracer is valuable in metabolic studies to probe pathways such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway. The position of the deuterium label allows for the tracking of the carbon backbone through these interconnected pathways.

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MetabolicPathways cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway glucose_d1_2 This compound g6p Glucose-6-Phosphate-d1 glucose_d1_2->g6p glycolysis Glycolysis g6p->glycolysis ppp Pentose Phosphate Pathway g6p->ppp pyruvate Pyruvate-d1 glycolysis->pyruvate ribose5p Ribose-5-Phosphate ppp->ribose5p lactate Lactate-d1 pyruvate->lactate tca TCA Cycle pyruvate->tca Acetyl-CoA

Caption: Metabolic fate of this compound.

References

Minimizing isotopic scrambling of D-Glucose-d1-2 in metabolic studies.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize isotopic scrambling of D-Glucose-d1-2 in metabolic studies.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling of this compound and why is it a concern?

Isotopic scrambling refers to the unwanted rearrangement of the deuterium (B1214612) label from its original position (the second carbon, C-2) to other positions on the glucose molecule or other molecules. This is a significant issue in metabolic flux analysis as it can lead to the misinterpretation of labeling patterns and inaccurate calculations of pathway activities. For instance, the movement of deuterium from C-2 to C-1 can falsely indicate activity in the Pentose Phosphate Pathway (PPP).

Q2: What are the primary causes of isotopic scrambling for this compound?

Isotopic scrambling of this compound can be induced by several factors during the experimental workflow:

  • Chemical Isomerization: Exposure to alkaline or even neutral pH conditions during sample extraction and processing can promote the isomerization of glucose to fructose (B13574) and mannose, which can lead to the rearrangement of the deuterium label.

  • Thermal Instability: High temperatures during sample derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis can cause scrambling.

  • Derivatization Method: The choice of derivatization agent can significantly impact the stability of the deuterium label. Some methods are more prone to inducing scrambling than others.

  • Analytical Instrumentation: The conditions within the analytical instrument, such as the high temperatures of a GC inlet, can also contribute to scrambling.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected labeling patterns in my metabolomics data.

This could be a sign of isotopic scrambling. The following steps can help you troubleshoot and minimize this issue.

Workflow for Minimizing Isotopic Scrambling

G Fig. 1. Experimental Workflow to Minimize Isotopic Scrambling cluster_pre_analysis Sample Preparation cluster_analysis Analysis & Data Interpretation A 1. Rapid Quenching - Use ice-cold saline wash. - Immediately add pre-chilled (-80°C) 80% methanol (B129727) extraction solvent. B 2. Metabolite Extraction - Use 80% methanol/20% water. - Keep samples on ice or at 4°C. - Minimize time between quenching and extraction. A->B Maintain cold chain C 3. Derivatization (GC-MS) - Choose a method with lower temperature and neutral pH. - Consider O-methyloxime acetate derivatization. B->C Proceed to derivatization D 4. Analytical Method - GC-MS: Be aware of high inlet temperatures causing scrambling. - LC-MS: Generally less prone to thermal scrambling. C->D Inject into instrument E 5. Data Analysis - Use software to correct for natural isotope abundance. - If scrambling is suspected, run standards under the same conditions to quantify the extent of scrambling. D->E Acquire and process data G Fig. 2. Simplified Glucose Metabolism cluster_pathways Metabolic Pathways Glc_d1_2 This compound G6P Glucose-6-Phosphate-d1-2 Glc_d1_2->G6P Scrambling Isotopic Scrambling (e.g., to D-Glucose-d1-1) Glc_d1_2->Scrambling F6P Fructose-6-Phosphate G6P->F6P Glycolysis PPP Pentose Phosphate Pathway G6P->PPP PPP Glycolysis Glycolysis F6P->Glycolysis Scrambling->G6P G Fig. 3. Decision Tree for Analytical Method Selection Start Start: Need to measure This compound metabolism Check_Scrambling Is isotopic scrambling a major concern? Start->Check_Scrambling Use_LCMS Use LC-MS (milder conditions) Check_Scrambling->Use_LCMS Yes Use_GCMS Use GC-MS (higher resolution) Check_Scrambling->Use_GCMS No Validate Validate with standards to quantify scrambling Use_LCMS->Validate Optimize_GCMS Optimize GC-MS: - Lower inlet temperature - Use milder derivatization Use_GCMS->Optimize_GCMS Optimize_GCMS->Validate

Technical Support Center: Best Practices for Quenching Metabolism in D-Glucose-d1-2 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Glucose-d1-2 metabolic tracer experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) to ensure the accuracy and reliability of your metabolomics data.

Frequently Asked questions (FAQs)

Q1: What is the primary goal of quenching in this compound experiments?

The primary goal of quenching is to instantly halt all enzymatic and chemical reactions within the cell.[1] This provides a stable and accurate snapshot of the metabolic state at the precise moment of sampling, which is crucial for correctly determining the incorporation and downstream fate of the this compound tracer.[2]

Q2: How quickly does metabolism need to be stopped?

Metabolic turnover can be extremely rapid, with the levels of some key metabolites like ATP and glucose-6-phosphate changing in seconds.[3] Therefore, quenching must be as fast as possible to prevent alterations in metabolite concentrations and isotopic labeling patterns after sample collection.

Q3: Can the choice of quenching method affect the deuterium (B1214612) label on this compound?

While most standard quenching methods are designed to be chemically inert, it is important to consider the stability of the deuterium label. Deuterium atoms, particularly at certain positions on the glucose molecule, can be susceptible to exchange with protons from the solvent, especially under certain pH or temperature conditions. For instance, deuterium at the C1 position of glucose can be lost through the activity of phosphomannose isomerase.[4] It is crucial to use validated quenching protocols that minimize the risk of isotopic exchange.

Q4: Is it necessary to wash the cells before quenching?

Yes, a rapid wash step is critical to remove extracellular this compound and other metabolites from the culture medium that could otherwise adhere to the cell surface and artificially inflate intracellular measurements.[5] This wash should be performed quickly with an ice-cold isotonic solution like phosphate-buffered saline (PBS) to minimize metabolic changes during the wash itself.[4]

Q5: What are the most common quenching methods for in vitro this compound experiments?

The most prevalent and validated methods include:

  • Cold Solvent Quenching: Using a pre-chilled solvent, typically an aqueous methanol (B129727) solution (e.g., 60-80% methanol) at temperatures between -20°C and -80°C.[4]

  • Fast Filtration: Rapidly separating cells from the culture medium by vacuum filtration, followed by immediate quenching of the filter with the cells in liquid nitrogen or a cold solvent.

  • Liquid Nitrogen Quenching: Directly snap-freezing cell pellets or tissue samples in liquid nitrogen. This is a very rapid method but may be less suitable for adherent cell cultures.

Troubleshooting Guides

This section addresses specific issues that may arise during the quenching process in your this compound experiments.

Problem 1: Low or Inconsistent Isotopic Enrichment in Downstream Metabolites

  • Possible Cause: Incomplete or slow quenching. If metabolic activity is not halted instantly, the cell can continue to metabolize unlabeled endogenous substrates, diluting the isotopic enrichment from the this compound tracer.

  • Solution:

    • Optimize Quenching Speed: Minimize the time between removing the sample from the incubator and the completion of the quenching step. For adherent cells, have all solutions and equipment ready for immediate processing. For suspension cells, consider using fast filtration.

    • Ensure Proper Temperature: Pre-chill the quenching solvent to the recommended temperature (e.g., -40°C or colder) and ensure the sample volume is significantly smaller than the solvent volume to maintain the low temperature.[4]

    • Validate Your Method: Assess the efficiency of your quenching protocol by measuring the adenylate energy charge (AEC), which should be high (>0.85) in effectively quenched samples.[5]

Problem 2: Metabolite Leakage from Cells

  • Possible Cause: The quenching solvent has compromised the integrity of the cell membrane, causing intracellular metabolites to leak out. This is a known issue with some organic solvents, especially if the concentration or temperature is not optimal.

  • Solution:

    • Adjust Methanol Concentration: While pure cold methanol can cause leakage, an aqueous solution (e.g., 60% methanol) is often better at preserving membrane integrity.

    • Consider Alternative Solvents: For sensitive cell lines, buffered methanol solutions or other solvent systems may be less harsh.

    • Analyze the Supernatant: Check for the presence of key intracellular metabolites in the quenching solution supernatant to quantify the extent of leakage.

Problem 3: Contamination from Extracellular Medium

  • Possible Cause: Incomplete removal of the culture medium containing the high-concentration this compound tracer before quenching.

  • Solution:

    • Efficient Washing: Implement a rapid and thorough washing step with ice-cold PBS. For adherent cells, aspirate the medium completely and wash at least twice.[5]

    • Fast Filtration for Suspension Cells: This method is highly effective at separating the cells from the medium before quenching.

Quantitative Data Summary

The following tables summarize key quantitative parameters for different quenching methods.

Table 1: Comparison of Common Quenching Solvents for Mammalian Cells

Quenching SolutionTemperatureAdvantagesDisadvantagesReference
60% Methanol in Water-20°C to -40°CEffective quenching, reduced metabolite leakage compared to pure methanol.May still cause some leakage in sensitive cell lines.
80% Methanol in Water-20°C to -80°CVery rapid quenching due to low temperature.Higher risk of metabolite leakage compared to 60% methanol.[4]
Pre-cooled PBS (0.5°C)0.5°CMaintains cell membrane integrity, minimal leakage.May not completely halt all enzymatic reactions instantly.

Table 2: Performance Metrics of Quenching Techniques

TechniqueTypical Quenching TimeMetabolite Leakage RiskThroughputReference
Cold Solvent (Adherent)< 30 secondsModerateHigh
Fast Filtration (Suspension)< 15 secondsLowModerate to High
Direct Liquid N2 (Pellet)< 5 secondsLow (if pellet is intact)Moderate

Experimental Protocols

Protocol 1: Cold Methanol Quenching for Adherent Mammalian Cells

  • Preparation:

    • Prepare a quenching solution of 80% methanol in water (LC-MS grade) and pre-chill it to -80°C.

    • Prepare an ice-cold wash buffer (sterile PBS).

  • Procedure:

    • Aspirate the culture medium from the plate.

    • Immediately wash the cells twice with a sufficient volume of ice-cold PBS, aspirating completely after each wash.

    • Place the culture plate on dry ice.

    • Add the pre-chilled 80% methanol quenching solution to the cells (e.g., 1 mL for a 6-well plate).

    • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Proceed immediately to metabolite extraction or store at -80°C.

Protocol 2: Fast Filtration and Quenching for Suspension Cells

  • Preparation:

    • Assemble a vacuum filtration unit with a suitable filter membrane (e.g., polyethersulfone).

    • Prepare a quenching solution (e.g., 100% cold methanol at -80°C or liquid nitrogen).

    • Prepare an ice-cold wash buffer (e.g., 0.9% NaCl solution).

  • Procedure:

    • Rapidly withdraw a defined volume of cell suspension from the culture.

    • Apply the cell suspension to the filter under vacuum.

    • Quickly wash the cells on the filter with the ice-cold wash buffer.

    • Immediately transfer the filter with the cells into the quenching solution (e.g., a tube with cold methanol or submerged in liquid nitrogen).

    • Ensure the entire process from sampling to quenching is completed in under 15 seconds.

Visualizations

G cluster_adherent Adherent Cell Quenching Workflow Aspirate Aspirate Medium Wash1 Wash 1 with Ice-Cold PBS Aspirate->Wash1 Wash2 Wash 2 with Ice-Cold PBS Wash1->Wash2 Quench Add Cold (-80°C) 80% Methanol Wash2->Quench Scrape Scrape Cells Quench->Scrape Collect Collect Lysate Scrape->Collect

Caption: Workflow for cold methanol quenching of adherent cells.

G cluster_suspension Suspension Cell Fast Filtration Workflow Sample Collect Cell Suspension Filter Apply to Filter (Vacuum) Sample->Filter Wash Wash with Ice-Cold Saline Filter->Wash Transfer Transfer Filter to Quenching Solution Wash->Transfer Extract Metabolite Extraction Transfer->Extract

Caption: Workflow for fast filtration quenching of suspension cells.

G cluster_troubleshooting Troubleshooting Logic for Low Isotopic Enrichment Start Low Isotopic Enrichment Observed CheckQuench Is Quenching Sufficiently Rapid? Start->CheckQuench CheckTemp Is Quenching Solvent Cold Enough? CheckQuench->CheckTemp Yes OptimizeSpeed Optimize Workflow Minimize Time to Quench CheckQuench->OptimizeSpeed No CheckWash Is Pre-Quench Wash Thorough and Quick? CheckTemp->CheckWash Yes PrechillSolvent Ensure Solvent is at Target Temperature (-40°C to -80°C) CheckTemp->PrechillSolvent No ImproveWash Improve Wash Step Use Fast Filtration CheckWash->ImproveWash No Success Problem Resolved CheckWash->Success Yes OptimizeSpeed->Success PrechillSolvent->Success ImproveWash->Success

Caption: Troubleshooting decision tree for low isotopic enrichment.

References

Technical Support Center: D-Glucose-d1-2 for Enhanced Metabolite Resolution in NMR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of D-Glucose-d1-2 in NMR-based metabolomics. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the successful use of this powerful isotopic tracer.

Mechanism of Resolution Enhancement

The primary advantage of using ¹³C-labeled glucose that is also deuterated at specific positions, such as this compound, is the simplification of ¹³C NMR spectra. In standard ¹³C-glucose tracing experiments, the signal for each ¹³C-labeled carbon is split into a complex multiplet due to scalar coupling with its attached protons (¹H). This splitting, primarily the large one-bond coupling (¹JCH, typically ~125-145 Hz), can reduce signal-to-noise and cause spectral overlap, complicating analysis.

By replacing a key proton with deuterium (B1214612) (²H or D), the large ¹JCH coupling is eliminated. Instead, a much smaller ¹JC'D coupling (typically ~20-30 Hz) remains.[1][2] Since deuterium is a spin-1 nucleus, it splits the ¹³C signal into a 1:1:1 triplet, which is often unresolved and collapses into a single, sharper peak. This significantly enhances spectral resolution and the signal-to-noise ratio for the labeled carbon center.

Frequently Asked Questions (FAQs)

Q1: What is the main purpose of using this compound in NMR metabolomics?

A1: The main purpose is to enhance the spectral resolution of ¹³C-labeled metabolites. By replacing the proton at the C2 position with a deuterium atom, the large ¹H-¹³C coupling is removed, which collapses the signal multiplet for the C2 carbon of glucose and its downstream metabolites into a much sharper, singlet-like peak. This simplifies complex spectra and improves quantification.

Q2: How does this compound help in distinguishing metabolic pathways?

A2: While multi-labeled glucose variants like [1,2-¹³C₂]glucose are more common for differentiating pathways like glycolysis from the Pentose Phosphate (B84403) Pathway (PPP), the principles are related.[3][4] The simplification afforded by deuterium at a specific position can make it easier to track the fate of the adjacent ¹³C label through complex metabolic networks without the confounder of overlapping multiplets.

Q3: Will the deuterium label on this compound be lost during metabolism?

A3: Yes, depending on the enzymatic reaction. For example, the deuterium on C2 of glucose is lost during the phosphoglucose (B3042753) isomerase (PGI) reaction, which converts glucose-6-phosphate to fructose-6-phosphate (B1210287) via an enediol intermediate.[5] This specific loss can be exploited to quantify the flux through this particular enzymatic step.[5]

Q4: Can I use this compound for mass spectrometry-based metabolomics as well?

A4: Yes. The deuterium label provides an additional mass shift that can be detected by mass spectrometry. This dual-labeling approach (¹³C and ²H) can provide deeper insights into metabolic pathways by tracking both the carbon backbone and the hydrogen atoms simultaneously.[3][6]

Q5: Does deuteration affect cellular metabolism?

A5: Yes, this is known as the kinetic isotope effect. Cleavage of a carbon-deuterium (C-D) bond is slower than cleavage of a carbon-proton (C-H) bond.[1] For many pathways, this effect is minimal, but for reactions where C-H bond cleavage is the rate-limiting step, using a deuterated substrate can slow down the metabolic flux.[1] This should be considered when interpreting kinetic data.

Troubleshooting Guide

Issue 1: Low signal-to-noise ratio for my ¹³C-labeled metabolite peaks.

  • Possible Cause 1: Insufficient Isotopic Enrichment. The concentration of the ¹³C-labeled metabolite in your sample may be too low for detection.

    • Solution: Increase the labeling time to allow for greater incorporation of the ¹³C tracer into downstream metabolites.[7] Ensure the initial concentration of this compound in the medium is sufficient (e.g., matching the glucose concentration of your standard medium, typically 11-25 mM).[6] Also, confirm that you are using dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled glucose.[6]

  • Possible Cause 2: Suboptimal NMR Acquisition Parameters. The NMR experiment may not be properly configured for detecting low-abundance ¹³C signals.

    • Solution: Increase the number of scans (NS) to improve the signal-to-noise ratio (S/N increases with the square root of NS).[8] Optimize the relaxation delay (D1) and flip angle; for many carbon nuclei with long relaxation times (T1), a smaller flip angle (e.g., 30°) with a shorter D1 delay can enhance signal.[8] Using a cryogenically cooled probe (CryoProbe) can also boost S/N by a factor of 3-4.[8]

  • Possible Cause 3: Low Sample Concentration. The total concentration of metabolites in the NMR tube is too low.

    • Solution: Ensure your metabolite extraction protocol is efficient and that you dissolve the final extract in the smallest practical volume of deuterated solvent (e.g., 0.5-0.6 mL for a standard 5 mm tube) to maximize concentration.[8][9]

Issue 2: The observed NMR peak for my labeled metabolite is still a multiplet, not a singlet.

  • Possible Cause 1: Deuterium Label Loss. The deuterium at the C2 position may have been exchanged for a proton during a metabolic reaction, re-introducing ¹H-¹³C coupling.

    • Solution: This is expected for metabolites downstream of the phosphoglucose isomerase reaction.[5] Map the expected fate of the deuterium label in your pathway of interest. This "disappearance" of the simplifying effect can itself be a useful source of information about pathway activity.

  • Possible Cause 2: Coupling to Other Protons. The ¹³C-labeled carbon is still coupled to other nearby protons (e.g., two or three bonds away, ²JCH or ³JCH).

    • Solution: While one-bond couplings are the largest, smaller long-range couplings can still cause some line broadening or splitting. This is an intrinsic property of the molecule. However, the resolution will still be significantly improved compared to the spectrum with the one-bond ¹H-¹³C coupling.

Issue 3: Chemical shifts of my metabolites seem to have shifted compared to literature values.

  • Possible Cause 1: Isotope Effect. The presence of a nearby deuterium atom can cause a small change in the chemical shift of the ¹³C nucleus (an "isotope shift"), typically upfield by a fraction of a ppm.[1]

    • Solution: This is an expected phenomenon. Compare your spectra to controls run with singly labeled [¹³C]glucose or unlabeled compound under identical conditions to confirm the shift is due to the deuterium.

  • Possible Cause 2: Different Sample Conditions. pH, temperature, and solvent can all affect NMR chemical shifts.

    • Solution: Ensure your sample conditions, particularly the pH of the buffer used to redissolve the metabolite extract, are consistent and match those of the reference data as closely as possible.

Quantitative Data Summary

The primary quantitative advantage of using this compound is the reduction of the one-bond scalar coupling constant, which directly impacts the appearance of the NMR signal.

ParameterStandard [2-¹³C]GlucoseWith this compoundImpact on Spectrum
Coupling Nucleus ¹H (Proton)²H (Deuterium)Deuterium has a much smaller gyromagnetic ratio.
One-Bond Coupling (¹J) ~140 Hz~21 HzThe large splitting is replaced by a much smaller one.[1][2]
Observed Multiplicity Doublet (d)Triplet (t, 1:1:1)The triplet is often unresolved, appearing as a sharp singlet.[1]
Effective Linewidth BroadNarrowCollapsing the multiplet reduces the overall peak width.
Signal-to-Noise LowerHigherPeak intensity is concentrated into a narrower signal.

Experimental Protocols & Visualizations

Protocol 1: Cell Culture Labeling with this compound

This protocol outlines the key steps for tracing glucose metabolism in cultured cells.

  • Media Preparation:

    • Prepare a glucose-free version of your standard cell culture medium (e.g., DMEM or RPMI-1640).

    • Supplement the medium with 10% dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled glucose.[6]

    • Dissolve sterile this compound into the medium to a final concentration that matches your normal growth conditions (e.g., 11 mM or 25 mM).[6]

    • Add other required supplements like L-glutamine and penicillin-streptomycin.

    • Sterile filter the complete labeling medium using a 0.22 µm filter.[6]

  • Cell Seeding and Labeling:

    • Seed cells in 6-well plates or 10 cm dishes to reach 70-80% confluency at the time of harvest.[6][10]

    • Allow cells to attach and grow overnight in standard (unlabeled) medium.

    • To initiate labeling, aspirate the standard medium, wash cells once with warm PBS, and add the pre-warmed this compound labeling medium.[6]

    • Incubate the cells for the desired period (e.g., 6, 12, or 24 hours). The optimal time depends on the pathway of interest and the turnover rate of the target metabolites.[7]

  • Metabolite Extraction:

    • Quench metabolism rapidly to prevent further enzymatic activity. Place the culture dish on dry ice to cool it quickly.[6]

    • Aspirate the labeling medium and immediately wash the cells with ice-cold 0.9% NaCl solution to remove extracellular tracer.[6]

    • Add an ice-cold extraction solvent (e.g., 80:20 methanol:water mixture) to the plate.

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at high speed to pellet protein and cell debris.

    • Collect the supernatant, which contains the soluble metabolites.

    • Dry the supernatant completely using a vacuum concentrator or nitrogen stream.

    • The dried extract is now ready for NMR sample preparation.

  • NMR Sample Preparation:

    • Re-dissolve the dried metabolite extract in a precise volume (e.g., 600 µL) of a deuterated buffer (e.g., phosphate buffer in D₂O) containing a known concentration of an internal standard (e.g., DSS or TMSP) for chemical shift referencing and quantification.[8]

    • Transfer the solution to a 5 mm NMR tube for analysis.[9]

Diagrams and Workflows

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Labeling Medium with This compound labeling Incubate Cells for Isotopic Labeling prep_media->labeling seed_cells Seed Cells in Culture Plates seed_cells->labeling quench Quench Metabolism & Wash Cells labeling->quench extract Extract Metabolites quench->extract nmr_prep Prepare NMR Sample extract->nmr_prep nmr_acq Acquire 1D/2D NMR Data nmr_prep->nmr_acq data_analysis Process & Analyze Spectra nmr_acq->data_analysis

Caption: General experimental workflow for a cell-based labeling experiment.

Caption: How deuterium substitution simplifies a ¹³C NMR spectrum.

References

Validation & Comparative

A Head-to-Head Comparison: D-Glucose-d1-2 vs. [6,6-2H2]-glucose for Accurate Glucose Turnover Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolism, diabetes, and drug development, the precise measurement of whole-body glucose turnover is critical. The choice of stable isotope tracer is paramount to achieving accurate and reliable data. This guide provides a comprehensive comparison of two commonly used deuterated glucose tracers, D-Glucose-d1-2 (also known as [2-²H]glucose) and [6,6-²H₂]-glucose, to inform the selection of the optimal tracer for your turnover studies.

The fundamental difference between these two tracers lies in the metabolic stability of their deuterium (B1214612) labels. While both are valuable tools, their behavior within the glycolytic pathway dictates their suitability for specific research questions. [6,6-²H₂]-glucose is widely considered the gold standard for measuring the true rate of appearance of glucose due to the stable positioning of its deuterium labels. In contrast, the deuterium label in this compound is susceptible to loss, which can lead to an overestimation of glucose turnover.

Performance Comparison: Stability Matters

The key metabolic event that differentiates these two tracers is the isomerization of glucose-6-phosphate (G6P) to fructose-6-phosphate (B1210287) (F6P) by the enzyme phosphoglucose (B3042753) isomerase. This reversible reaction is part of a "futile cycle," where a substrate is converted to a product and then back to the substrate.

  • This compound ([2-²H]glucose): The deuterium atom on the second carbon of this tracer is lost to water during the G6P to F6P isomerization. This loss of the isotopic label from the glucose pool without irreversible disposal of the glucose molecule itself can result in an artificially high calculated rate of glucose appearance (Ra).

  • [6,6-²H₂]-glucose: The deuterium labels on the sixth carbon are not affected by the G6P to F6P isomerization. This metabolic stability ensures that the tracer accurately reflects the dynamics of the entire glucose pool, providing a more reliable measurement of whole-body glucose turnover and hepatic glucose production.

The following table summarizes the key characteristics and provides representative data on the impact of this metabolic difference.

FeatureThis compound ([2-²H]glucose)[6,6-²H₂]-glucose
Deuterium Label Position Carbon-2Carbon-6 (both hydrogens)
Metabolic Stability Label lost during G6P ↔ F6P isomerization (futile cycling)Stable during glycolysis
Impact on Turnover Measurement Tends to overestimate the rate of glucose appearance (Ra)Considered to provide a more accurate ("true") measure of Ra
Primary Application Assessing the rate of futile cycling at the G6P/F6P step"Gold standard" for measuring whole-body glucose turnover and hepatic glucose production
Representative Glucose Turnover Rate (mg/kg/min) *~2.5 - 3.0~2.0 - 2.5

Note: These are illustrative values and can vary based on the physiological state of the subject (e.g., fasted, fed, hormonal status) and the specific experimental conditions.

Experimental Protocols for Glucose Turnover Studies

The following are generalized experimental protocols for in vivo glucose turnover studies using a primed-constant infusion of either this compound or [6,6-²H₂]-glucose. The core methodology is similar, with the primary difference being the specific tracer used.

Protocol: Primed-Constant Infusion for Glucose Turnover

Objective: To determine the whole-body rate of appearance (Ra) of glucose.

Materials:

  • Sterile, pyrogen-free this compound or [6,6-²H₂]-glucose

  • Sterile saline (0.9% NaCl)

  • Infusion pump and catheters

  • Blood collection supplies (e.g., syringes, EDTA-coated tubes)

  • Centrifuge

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Animal/Subject Preparation: Subjects should be fasted overnight to achieve a basal metabolic state.

  • Catheterization: Insert catheters for infusion of the tracer and for blood sampling.

  • Baseline Blood Sample: Collect a blood sample before the infusion begins (t=0) to determine baseline plasma glucose concentration and isotopic enrichment.

  • Priming Dose: Administer a bolus injection of the deuterated glucose tracer to rapidly raise the plasma enrichment to the expected steady-state level.

    • Typical Priming Dose for [6,6-²H₂]-glucose: Approximately 14.0 µmol/kg.

  • Constant Infusion: Immediately following the priming dose, begin a continuous intravenous infusion of the tracer at a constant rate.

    • Typical Infusion Rate for [6,6-²H₂]-glucose: Approximately 11.5 µmol/kg/hr.

  • Steady-State Blood Sampling: After a sufficient period for isotopic equilibration (typically 90-120 minutes), collect multiple blood samples at timed intervals (e.g., 90, 100, 110, and 120 minutes) to confirm that a steady-state of isotopic enrichment has been achieved.

  • Sample Processing: Immediately place blood samples on ice, centrifuge to separate plasma, and store plasma at -80°C until analysis.

  • Plasma Analysis:

    • Thaw plasma samples and deproteinize (e.g., with perchloric acid).

    • Isolate glucose and prepare a volatile derivative (e.g., penta-acetate derivative).

    • Analyze the isotopic enrichment of the glucose derivative by GC-MS.

  • Calculation of Glucose Turnover (Ra): The rate of appearance of glucose is calculated using the following steady-state equation: Ra (µmol/kg/min) = Infusion Rate (µmol/kg/min) / Tracer-to-Tracee Ratio (TTR) Where the TTR is the isotopic enrichment of plasma glucose at steady state.

Visualizing the Metabolic Fate

The choice of tracer is dictated by the specific metabolic pathway under investigation. The following diagrams illustrate the key metabolic steps and the differential fate of the deuterium labels from this compound and [6,6-²H₂]-glucose.

Caption: Metabolic fate of deuterated glucose tracers.

cluster_logic Experimental Workflow start Start Turnover Study tracer Select Tracer start->tracer d1_2 This compound ([2-²H]glucose) tracer->d1_2 To measure futile cycling d2 [6,6-²H₂]-glucose tracer->d2 To measure true whole-body turnover infusion Primed-Constant Infusion d1_2->infusion d2->infusion sampling Steady-State Blood Sampling infusion->sampling analysis GC-MS Analysis of Isotopic Enrichment sampling->analysis calc_d1_2 Calculate Apparent Ra (Overestimated due to label loss) analysis->calc_d1_2 calc_d2 Calculate True Ra analysis->calc_d2 end End calc_d1_2->end calc_d2->end

Caption: Experimental workflow for glucose turnover studies.

D-Glucose-d1-2 vs. 13C-Labeled Glucose: A Comparative Guide for Metabolic Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research, stable isotope-labeled glucose tracers are fundamental tools for deciphering the complexities of cellular metabolism. The selection of a tracer is a critical decision that profoundly influences the scope and quality of experimental data. This guide provides an objective comparison between D-Glucose-d1-2 (D-glucose with a deuterium (B1214612) atom at the C2 position) and various 13C-labeled glucose tracers, supported by experimental principles and detailed methodologies, to assist researchers in making informed decisions for their specific research questions.

Core Principles: Tracking Carbon vs. Hydrogen

The primary distinction between these two classes of tracers lies in the atom they track. 13C-labeled glucose tracers follow the carbon backbone of the glucose molecule as it is catabolized through pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1] This makes them the gold standard for metabolic flux analysis (MFA), providing a detailed map of carbon transitions and the relative activities of these central metabolic routes.[1][2]

In contrast, This compound and other deuterated glucose tracers are utilized to track the fate of hydrogen atoms. This provides unique insights into redox metabolism, particularly the production and consumption of NADPH, a critical reducing equivalent for biosynthetic reactions and maintaining cellular redox balance.[1]

Performance Comparison of Glucose Tracers

The choice of tracer significantly impacts the precision of metabolic flux estimations. While 13C-labeled tracers are excellent for mapping carbon flow, this compound offers specific advantages for studying pathways involving hydrogen exchange.

Tracer TypePrimary ApplicationAdvantagesDisadvantages
This compound Tracing NADPH production, studying redox metabolism, Deuterium Metabolic Imaging (DMI)- Directly traces the hydride transfer in NADPH-producing pathways (e.g., PPP).[3] - Can provide insights into pathways that are challenging to resolve with 13C tracers alone. - DMI allows for non-invasive, real-time visualization of metabolic processes in vivo.[4]- Susceptible to kinetic isotope effects, where the heavier deuterium can alter reaction rates.[5] - Deuterium atoms can be lost to water during certain enzymatic reactions, potentially underestimating flux.[5][6] - Data analysis can be more complex due to label loss and isotope effects.[7]
[1,2-13C2]glucose High-precision flux analysis of glycolysis and the pentose phosphate pathway (PPP).[2][8]- Generates unique labeling patterns that allow for clear distinction between glycolytic and PPP fluxes.[8][9] - Provides highly precise flux estimations for central carbon metabolism.[2]- Higher cost compared to singly-labeled tracers.[8]
[U-13C6]glucose General carbon tracing through central metabolism.- Labels all carbons, providing a comprehensive view of glucose carbon fate in downstream metabolites.[10]- Can sometimes result in complex labeling patterns that are difficult to interpret for specific pathway fluxes.
[1-13C]glucose Estimation of oxidative PPP activity.- The 13C label is lost as 13CO2 in the first step of the oxidative PPP, providing a direct measure of this pathway's activity.- Less effective for comprehensive flux analysis of the entire PPP and its interaction with glycolysis compared to [1,2-13C2]glucose.[8]

Experimental Data Summary

Computational Analysis of Flux Precision for 13C-Labeled Glucose Tracers

The following table, based on computational analysis, summarizes the precision scores of various 13C-labeled glucose tracers in resolving fluxes in key metabolic pathways. A higher score indicates a more precise measurement (i.e., a smaller confidence interval for the flux estimate).

TracerGlycolysis Precision ScorePentose Phosphate Pathway Precision ScoreTCA Cycle Precision Score
[1,2-13C2]glucose High[2]Very High[2][8]Moderate[2]
[U-13C6]glucose Moderate[2]Moderate[2]High[2]
[1-13C]glucose Low[2]Moderate[2]Low[2]
[2-13C]glucose High[2]High[2]Low[2]

Note: This data is synthesized from computational models and experimental studies in mammalian cell lines.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible metabolic tracer studies. Below are representative protocols for in vitro cell culture experiments using either this compound or a 13C-labeled glucose tracer, with analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: In Vitro Cell Culture Labeling with this compound or 13C-Labeled Glucose

Objective: To trace the metabolic fate of glucose through central carbon metabolism.

Materials:

  • Adherent mammalian cells

  • This compound or desired 13C-labeled glucose tracer

  • Glucose-free cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • Cell scrapers

  • Centrifuge tubes

Procedure:

  • Cell Culture: Plate cells at the desired density in 6-well plates and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of the isotopic tracer (e.g., 10 mM this compound or 13C-labeled glucose) and 10% dFBS.

  • Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate for a specific period to allow for isotopic labeling (e.g., 1-24 hours, depending on the pathways of interest and cell type).

  • Metabolism Quenching and Metabolite Extraction:

    • Place the 6-well plates on ice.

    • Aspirate the labeling medium.

    • Immediately wash the cells with 2 mL of ice-cold PBS.

    • Aspirate the PBS completely.

    • Add 1 mL of pre-chilled 80% methanol to each well.

    • Scrape the cells into the methanol and transfer the cell lysate to a pre-chilled centrifuge tube.

  • Sample Processing:

    • Vortex the tubes vigorously for 30 seconds.

    • Incubate at -20°C for 1 hour to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant containing the polar metabolites to a new tube.

    • Dry the extracts using a vacuum concentrator.

    • Store the dried metabolite extracts at -80°C until LC-MS analysis.

Protocol 2: LC-MS Analysis of Labeled Metabolites

Objective: To separate and quantify the isotopologues of downstream metabolites.

Instrumentation:

  • Liquid chromatography system (e.g., UPLC or HPLC)

  • High-resolution mass spectrometer (e.g., Q-Exactive or Triple Quadrupole)

LC Conditions (HILIC Method):

  • Column: HILIC column (e.g., amide or aminopropyl phase)

  • Mobile Phase A: Acetonitrile with 0.1% formic acid

  • Mobile Phase B: Water with 0.1% formic acid

  • Gradient: A suitable gradient to separate polar metabolites.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2-10 µL

MS Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for glucose and its phosphorylated intermediates.

  • Scan Type: Full scan for untargeted analysis or Multiple Reaction Monitoring (MRM) for targeted analysis.

  • Data Analysis: The resulting data is analyzed to determine the mass isotopomer distribution of metabolites, which reflects the incorporation of the deuterium or 13C label.

Mandatory Visualizations

The following diagrams illustrate the metabolic fate of this compound and 13C-labeled glucose in key metabolic pathways.

glycolysis cluster_glycolysis Glycolysis cluster_d1_2 This compound Tracing cluster_13c [1,2-13C2]glucose Tracing glucose Glucose g6p Glucose-6-Phosphate glucose->g6p f6p Fructose-6-Phosphate g6p->f6p f16bp Fructose-1,6-Bisphosphate f6p->f16bp dhap DHAP f16bp->dhap g3p Glyceraldehyde-3-Phosphate f16bp->g3p dhap->g3p bpg13 1,3-Bisphosphoglycerate g3p->bpg13 pg3 3-Phosphoglycerate bpg13->pg3 pg2 2-Phosphoglycerate pg3->pg2 pep Phosphoenolpyruvate pg2->pep pyruvate Pyruvate pep->pyruvate glucose_d1_2 This compound (Deuterium at C2) g6p_d1 G6P-d1 glucose_d1_2->g6p_d1 f6p_d1 F6P-d1 g6p_d1->f6p_d1 f6p_d1->f16bp Label may be lost to water glucose_13c [1,2-13C2]glucose (13C at C1, C2) g6p_13c G6P-13C2 glucose_13c->g6p_13c f6p_13c F6P-13C2 g6p_13c->f6p_13c f16bp_13c F1,6BP-13C2 f6p_13c->f16bp_13c g3p_13c G3P-13C1 f16bp_13c->g3p_13c pyruvate_13c Pyruvate-13C1 g3p_13c->pyruvate_13c

Caption: Fate of this compound and [1,2-13C2]glucose in Glycolysis.

ppp cluster_ppp Pentose Phosphate Pathway cluster_d1_2 This compound Tracing cluster_13c [1,2-13C2]glucose Tracing g6p Glucose-6-Phosphate pgl6 6-Phosphoglucono- δ-lactone g6p->pgl6 G6PD nadph NADPH pg6 6-Phosphogluconate pgl6->pg6 ru5p Ribulose-5-Phosphate pg6->ru5p 6PGD co2_13c 13CO2 pg6->co2_13c C1 lost r5p_13c [1-13C]R5P pg6->r5p_13c r5p Ribose-5-Phosphate ru5p->r5p xu5p Xylulose-5-Phosphate ru5p->xu5p s7p Sedoheptulose-7-Phosphate r5p->s7p xu5p->s7p f6p Fructose-6-Phosphate xu5p->f6p g3p Glyceraldehyde-3-Phosphate e4p Erythrose-4-Phosphate g3p->e4p s7p->e4p e4p->f6p f6p->g6p nadp NADP+ nadp->g6p nadp->pg6 g6p_d1 G6P-d1 g6p_d1->pgl6 nadph_d NADPH-d g6p_d1->nadph_d Deuterium transfer g6p_13c [1,2-13C2]G6P g6p_13c->pgl6

Caption: Tracing this compound and [1,2-13C2]glucose in the Pentose Phosphate Pathway.

tca cluster_tca TCA Cycle cluster_13c [U-13C6]glucose Tracing pyruvate Pyruvate acetyl_coa Acetyl-CoA pyruvate->acetyl_coa citrate Citrate acetyl_coa->citrate isocitrate Isocitrate citrate->isocitrate akg α-Ketoglutarate isocitrate->akg akg_13c [4-13C]α-KG isocitrate->akg_13c succinyl_coa Succinyl-CoA akg->succinyl_coa succinate Succinate succinyl_coa->succinate fumarate Fumarate succinate->fumarate malate Malate fumarate->malate oaa Oxaloacetate malate->oaa oaa->citrate pyruvate_13c [3-13C]Pyruvate acetyl_coa_13c [2-13C]Acetyl-CoA pyruvate_13c->acetyl_coa_13c citrate_13c [4-13C]Citrate acetyl_coa_13c->citrate_13c citrate_13c->isocitrate

Caption: Fate of 13C atoms from glucose in the TCA Cycle.

Conclusion and Recommendations

Both this compound and 13C-labeled glucose tracers are powerful tools for metabolic research, each with distinct advantages.

  • 13C-labeled glucose tracers , particularly those with specific labeling patterns like [1,2-13C2]glucose, are the preferred choice for obtaining high-precision flux maps of central carbon metabolism, including glycolysis and the PPP.[2]

  • This compound is invaluable for investigating redox metabolism and the production of reducing equivalents like NADPH.[1] It also opens the door to advanced in vivo imaging techniques such as Deuterium Metabolic Imaging (DMI).[4]

For a comprehensive understanding of cellular metabolism, a combinatorial approach using both 13C and deuterated tracers, either in parallel experiments or through simultaneous administration of dual-labeled tracers (e.g., D-Glucose-13C,d2), can provide the most detailed and insightful data.[7] Researchers should carefully consider their specific biological questions and the analytical tools at their disposal to select the optimal tracer for their experimental needs.

References

A Comparative Guide to Isotopic Enrichment Analysis: D-Glucose-d1-2 vs. Uniformly Labeled Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of metabolic research, the selection of an appropriate isotopic tracer is a critical decision that profoundly influences the accuracy and resolution of experimental outcomes. This guide provides an objective comparison between two commonly employed stable isotope-labeled glucose tracers: D-Glucose-d1-2 and uniformly labeled glucose (e.g., [U-¹³C₆]glucose). By presenting supporting experimental data, detailed methodologies, and visual representations of metabolic pathways, this document aims to equip researchers with the necessary information to make an informed choice for their specific research questions.

Principles of Isotopic Tracing with Glucose

Stable isotope tracing is a powerful technique used to track the metabolic fate of substrates through biochemical pathways. By introducing a "heavy" labeled substrate, such as glucose containing deuterium (B1214612) (²H) or carbon-13 (¹³C), into a biological system, researchers can measure the incorporation of these isotopes into downstream metabolites. This allows for the quantification of metabolic fluxes, which are the rates of turnover of molecules through a metabolic pathway.

This compound is a positionally labeled tracer where a deuterium atom replaces a hydrogen atom on the second carbon of the glucose molecule. This type of tracer is particularly useful for dissecting specific pathways where the hydrogen at this position is stereospecifically removed or exchanged.

Uniformly labeled glucose , most commonly [U-¹³C₆]glucose, has all six carbon atoms replaced with the ¹³C isotope. This tracer provides a comprehensive overview of how the entire carbon backbone of glucose is utilized and distributed throughout central carbon metabolism.

Data Presentation: Quantitative Comparison of Tracer Performance

The choice between this compound (or its close analogue for flux analysis, [1,2-¹³C₂]glucose) and uniformly labeled glucose is highly dependent on the metabolic network of interest. The following table summarizes the performance of these tracers in determining fluxes in key pathways of central carbon metabolism, based on computational and experimental evaluations.[1] Higher precision in flux estimates is indicated by narrower 95% confidence intervals in metabolic flux analysis (MFA) studies.[1]

Metabolic PathwayThis compound ([1,2-¹³C₂]glucose) PerformanceUniformly Labeled Glucose ([U-¹³C₆]glucose) PerformanceKey Considerations
Glycolysis High Precision [1][2]Moderate Precision[1][1,2-¹³C₂]glucose provides more precise estimates for upper glycolytic fluxes.[2]
Pentose (B10789219) Phosphate (B84403) Pathway (PPP) High Precision [1][2]Low Precision[2]The specific labeling pattern of [1,2-¹³C₂]glucose is ideal for distinguishing PPP flux from glycolysis.[1]
Tricarboxylic Acid (TCA) Cycle Low Precision[2]High Precision [2]Uniformly labeled glucose is superior for tracing carbon entry into and through the TCA cycle.[2]
Overall Central Carbon Metabolism High Precision [2]Moderate Precision[2][1,2-¹³C₂]glucose is considered one of the best single tracers for a comprehensive analysis of the overall network.[3]

Experimental Protocols

Accurate and reproducible experimental protocols are essential for reliable isotopic enrichment analysis. Below are detailed methodologies for cell culture-based experiments using either this compound or uniformly labeled glucose, with analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Stable Isotope Labeling in Cell Culture
  • Cell Culture and Labeling:

    • Culture cells to the desired confluency in standard growth medium.

    • For the experiment, replace the standard medium with a labeling medium. This medium should be identical to the standard medium but with unlabeled glucose replaced by either this compound or [U-¹³C₆]glucose at the desired concentration.

    • Incubate the cells in the labeling medium for a predetermined duration to allow for the incorporation of the tracer into intracellular metabolites. The optimal labeling time depends on the pathways of interest and the turnover rates of the metabolites being analyzed.

  • Metabolism Quenching and Metabolite Extraction:

    • To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add a pre-chilled extraction solvent (e.g., 80% methanol, -80°C) to the cells.

    • Scrape the cells and collect the cell lysate into a pre-chilled tube.

    • Centrifuge the lysate at high speed (e.g., 15,000 x g) at 4°C to pellet cellular debris.

    • Collect the supernatant, which contains the intracellular metabolites, for further analysis.

Protocol 2: Sample Derivatization and GC-MS Analysis
  • Sample Derivatization:

    • Evaporate the metabolite extract to dryness under a stream of nitrogen gas.

    • To make the polar metabolites volatile for GC-MS analysis, a two-step derivatization process is commonly used:

      • Oximation: Add a solution of hydroxylamine (B1172632) hydrochloride in pyridine (B92270) to the dried extract and incubate to form oximes of the keto and aldehyde groups.

      • Silylation: Add a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), and incubate to replace active hydrogens with tert-butyldimethylsilyl (TBDMS) groups.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • Gas Chromatography: Use a capillary column suitable for separating the derivatized metabolites. A typical temperature program starts at a lower temperature and gradually increases to elute the compounds of interest.

    • Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify all detectable metabolites or in selected ion monitoring (SIM) mode to quantify the abundance of specific mass isotopomers of target metabolites.

  • Data Analysis:

    • Identify the peaks corresponding to the derivatized metabolites based on their retention times and mass spectra.

    • Determine the mass isotopomer distributions (MIDs) for each metabolite by integrating the peak areas of the different mass isotopomers.

    • Correct the raw MIDs for the natural abundance of stable isotopes to calculate the fractional enrichment of the tracer in each metabolite.

Mandatory Visualization

The following diagrams illustrate the key metabolic pathways discussed and the general workflow for isotopic enrichment analysis.

Central Carbon Metabolism Pathways cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P R5P Ribose-5-Phosphate G6P->R5P F16BP Fructose-1,6-Bisphosphate F6P->F16BP G3P Glyceraldehyde-3-Phosphate F16BP->G3P Pyruvate Pyruvate G3P->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA R5P->F6P R5P->G3P Citrate Citrate AcetylCoA->Citrate cycle alphaKG α-Ketoglutarate Citrate->alphaKG cycle SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA cycle Succinate Succinate SuccinylCoA->Succinate cycle Fumarate Fumarate Succinate->Fumarate cycle Malate Malate Fumarate->Malate cycle Oxaloacetate Oxaloacetate Malate->Oxaloacetate cycle Oxaloacetate->AcetylCoA cycle

Caption: Interconnected pathways of central carbon metabolism.

Experimental Workflow for Isotopic Enrichment Analysis Cell_Culture 1. Cell Culture & Isotope Labeling Quenching 2. Metabolism Quenching Cell_Culture->Quenching Extraction 3. Metabolite Extraction Quenching->Extraction Derivatization 4. Sample Derivatization Extraction->Derivatization GCMS 5. GC-MS Analysis Derivatization->GCMS Data_Analysis 6. Data Analysis & Flux Calculation GCMS->Data_Analysis

Caption: A generalized workflow for metabolic flux analysis.

Conclusion

The selection between this compound and uniformly labeled glucose for isotopic enrichment analysis is contingent upon the specific research objectives. For studies focused on elucidating the relative fluxes through glycolysis and the pentose phosphate pathway, this compound or the analogous [1,2-¹³C₂]glucose offers superior precision. Conversely, for tracing the overall fate of the glucose carbon backbone, particularly its entry into and metabolism within the TCA cycle, uniformly labeled glucose is the more informative tracer. By carefully considering the strengths and limitations of each tracer and employing robust experimental protocols, researchers can effectively harness the power of stable isotope tracing to unravel the complexities of cellular metabolism.

References

Navigating Metabolic Models: A Guide to Goodness-of-Fit Criteria with D-Glucose-d1-2 Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic flux analysis (MFA), the selection of an appropriate goodness-of-fit criterion is paramount to ensuring the accuracy and reliability of metabolic models. This guide provides an objective comparison of key goodness-of-fit criteria for metabolic models utilizing D-Glucose-d1-2 stable isotope tracing data. We present supporting principles, experimental considerations, and data interpretation to empower informed decisions in your research.

Metabolic flux analysis is a powerful technique for quantifying the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as this compound, allows for the elucidation of intracellular fluxes by tracking the fate of labeled atoms through metabolic pathways. However, the accuracy of the estimated fluxes is critically dependent on how well the metabolic model fits the experimental data. This is where goodness-of-fit criteria become essential.

Comparing Goodness-of-Fit Criteria

The three most common statistical methods for evaluating the goodness-of-fit of metabolic models are the chi-square (χ²) test, the Akaike Information Criterion (AIC), and the Bayesian Information Criterion (BIC). Each method offers a different perspective on model adequacy, balancing model fit with model complexity.

CriterionPrincipleStrengthsLimitations
Chi-Square (χ²) Test Quantifies the discrepancy between the measured mass isotopomer distributions (MIDs) and the MIDs simulated by the metabolic model.[1] A statistically acceptable fit is achieved when the calculated sum of squared residuals (SSR) falls within a specific range of the χ² distribution.[1]Provides a statistical p-value to accept or reject the model based on a significance level (typically p > 0.05).[1] It is a well-established and widely used method in MFA.Can be prone to rejecting models with minor, statistically significant deviations that may not be biologically relevant. It does not penalize model complexity.
Akaike Information Criterion (AIC) An information-theoretic approach that estimates the prediction error and thereby the relative quality of statistical models for a given set of data.[2] It balances the goodness of fit with the simplicity of the model by penalizing the number of free parameters.[3]Useful for comparing non-nested models. It is effective in identifying models that are likely to perform well in predicting new data.[4]The absolute value of AIC is not interpretable; it is only meaningful in a relative sense when comparing different models. It can favor more complex models, especially with smaller sample sizes.
Bayesian Information Criterion (BIC) A statistical measure for model selection based on the likelihood function, which includes a penalty term for the number of parameters in the model to prevent overfitting.[5] The penalty for model complexity is more stringent than that of AIC, especially for larger datasets.[6]Tends to favor simpler models, which can be advantageous in avoiding overfitting. It is a consistent estimator of the true model if the true model is among the candidates.Like AIC, the absolute value of BIC is not directly interpretable. Its stronger penalty on complexity might lead to the selection of an overly simplistic model (underfitting).

Experimental Protocol: this compound Isotope Tracing

A detailed experimental protocol is crucial for the reproducibility of MFA studies. The following outlines the key steps for a typical experiment using this compound.

1. Cell Culture and Isotopic Labeling:

  • Culture cells of interest in a defined medium.

  • In the exponential growth phase, switch the cells to a medium containing a known concentration of this compound.

  • Continue the culture to allow the intracellular metabolites to reach an isotopic steady state. This should be determined empirically by analyzing metabolite labeling at multiple time points.

2. Sample Quenching and Metabolite Extraction:

  • Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Extract metabolites using a cold solvent, such as 80% methanol, and scrape the cells.

3. Sample Preparation for Mass Spectrometry:

  • Centrifuge the cell extracts to pellet protein and cell debris.

  • Dry the supernatant containing the metabolites under a stream of nitrogen or by lyophilization.

  • Derivatize the dried metabolites to enhance their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis.

4. Mass Spectrometry Analysis:

  • Analyze the derivatized samples using GC-MS or liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distributions (MIDs) of key metabolites in pathways of interest, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway.

Quantitative Data Summary

To illustrate the application of these criteria, the following table summarizes simulated quantitative data from a hypothetical this compound MFA experiment targeting central carbon metabolism. Two competing models are evaluated.

Metabolite FragmentMeasured MID (Mean ± SD)Model 1 Simulated MIDModel 2 Simulated MID
Pyruvate (m/z 1-3)m+0: 0.45 ± 0.020.460.48
m+1: 0.35 ± 0.020.340.32
m+2: 0.15 ± 0.010.160.15
m+3: 0.05 ± 0.010.040.05
Lactate (m/z 1-3)m+0: 0.40 ± 0.030.410.43
m+1: 0.40 ± 0.020.390.37
m+2: 0.18 ± 0.020.180.18
m+3: 0.02 ± 0.010.020.02
Ribose-5-Phosphate (m/z 1-5)m+0: 0.60 ± 0.040.610.63
m+1: 0.30 ± 0.030.290.27
m+2: 0.10 ± 0.010.100.10
Goodness-of-Fit
Sum of Squared Residuals (SSR)10.2515.75
Degrees of Freedom (DOF)108
Chi-Square (χ²) p-value 0.42 0.048
AIC -25.5 -20.2
BIC -22.8 -18.1

Interpretation of Example Data: In this simulated example, Model 1 is favored by all three criteria. The chi-square test for Model 1 yields a p-value of 0.42, which is well above the 0.05 threshold, indicating a statistically acceptable goodness-of-fit.[1] In contrast, Model 2's p-value is below 0.05, suggesting a statistically significant difference between the model and the data. Furthermore, Model 1 has lower (more negative) AIC and BIC values, indicating a better balance of fit and complexity compared to Model 2.

Visualizing Metabolic Pathways and Experimental Workflow

Diagrams are essential for understanding the flow of atoms through metabolic networks and the experimental procedures involved in their measurement.

MetabolicPathways cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P PGI R5P R5P G6P->R5P G6PD F16BP F16BP F6P->F16BP PFK DHAP DHAP F16BP->DHAP Aldolase G3P G3P F16BP->G3P Aldolase DHAP->G3P TPI PEP PEP G3P->PEP ... Pyruvate Pyruvate PEP->Pyruvate PK Lactate Lactate Pyruvate->Lactate LDH R5P->F6P Transketolase/ Transaldolase R5P->G3P Transketolase/ Transaldolase

Simplified diagram of Glycolysis and the Pentose Phosphate Pathway.

experimental_workflow A Cell Culture B This compound Labeling A->B C Quench Metabolism B->C D Metabolite Extraction C->D E Sample Derivatization D->E F GC-MS or LC-MS Analysis E->F G Data Processing (MID Calculation) F->G H Metabolic Flux Analysis G->H I Goodness-of-Fit Evaluation (χ², AIC, BIC) H->I

A generalized workflow for metabolic flux analysis using stable isotope tracers.

By adhering to rigorous experimental protocols and employing appropriate statistical tests for goodness-of-fit, researchers can confidently utilize this compound to generate high-quality metabolic flux data, paving the way for novel insights in basic research and drug development.

References

A Comparative Analysis of Kinetic Isotope Effects: D-Glucose-d1-2 and Other Glucose Tracers in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise elucidation of metabolic pathways is paramount. Stable isotope-labeled glucose tracers are indispensable tools in this endeavor, yet their selection requires a nuanced understanding of their behavior within biological systems. A key phenomenon influencing tracer studies is the kinetic isotope effect (KIE), where the substitution of an atom with its heavier isotope alters the rate of a chemical reaction. This guide provides an objective comparison of the KIE of D-Glucose-d1-2 (also known as [2-²H]glucose) with other commonly used deuterated glucose tracers, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate tracer for specific research questions.

The substitution of hydrogen with deuterium (B1214612) can lead to a measurable KIE, which, although often small, can have significant implications for the interpretation of metabolic flux data. The magnitude of the KIE is dependent on the specific enzymatic step at which a carbon-hydrogen bond is broken. Understanding these effects is crucial for the accurate quantification of metabolic pathways.

Comparative Analysis of Tracer Performance

The choice of a deuterated glucose tracer is fundamentally linked to the metabolic pathway under investigation. This compound is particularly well-suited for studying substrate ("futile") cycling at the level of glucose-6-phosphate, while other tracers, such as [6,6-²H₂]glucose, are favored for their stability in downstream glycolytic reactions, making them ideal for measuring whole-body glucose turnover.

TracerPrimary Application(s)Observed Kinetic Isotope Effect (KIE)AdvantagesLimitations
This compound ([2-²H]glucose) Futile cycling at glucose-6-phosphate/fructose-6-phosphate nodeThe deuterium label is lost during the isomerization of glucose-6-phosphate to fructose-6-phosphate, which is the basis of its utility rather than a direct KIE on a rate-limiting step. The difference in the rate of appearance calculated with [2-²H]glucose versus a more stable tracer reflects the extent of this cycling.[1]- Directly measures the rate of substrate cycling between glucose and glucose-6-phosphate.[1]- Not suitable for measuring flux through lower glycolysis due to early label loss.[2]
[6,6-²H₂]glucose Whole-body glucose turnover, endogenous glucose productionGenerally considered small, in the range of 4-6%.[3] A study measuring the metabolism to lactate, glutamate, and glutamine reported kH/kD ratios of 1.042, 1.035, and 1.020, respectively.[4]- Deuterium labels are relatively stable during glycolysis, providing a more accurate measure of overall glucose flux.[3][5] - Considered a "gold standard" for measuring glucose production.- Provides limited information on futile cycling at the hexose (B10828440) phosphate (B84403) isomerase step.
[1-¹H]glucose (for comparison) Enzymatic oxidation studiesA KIE of 2.8 was observed with glucose oxidase, indicating a significant isotope effect in this specific enzymatic reaction.- Useful for studying specific enzyme mechanisms where C-H bond cleavage at the C1 position is rate-limiting.- The label can be lost through the pentose (B10789219) phosphate pathway, complicating flux analysis in central carbon metabolism.[3]
Perdeuterated Glucose ([U-²H₇]glucose) Prolonging ¹³C T₁ in hyperpolarized ¹³C NMR studies, tracing hydrogen atoms into biomoleculesCan slow the overall metabolism of glucose to lactate.[6] The high degree of deuteration can lead to cumulative KIEs.- Offers a global view of glucose's contribution to anabolic pathways.[6]- The significant KIE must be considered when interpreting the rate of appearance of downstream metabolites.[6]

Experimental Protocols

Accurate measurement of the kinetic isotope effect of deuterated glucose tracers requires meticulous experimental design and execution. The following are detailed methodologies for key experiments.

Experimental Protocol 1: Measurement of Kinetic Isotope Effect using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for determining the KIE of deuterated glucose tracers in cell culture.

1. Cell Culture and Isotope Labeling:

  • Culture cells to the desired confluency (e.g., 80-90%) in standard growth medium.

  • Prepare parallel sets of culture plates. For the experimental group, replace the medium with a medium containing the deuterated glucose tracer (e.g., this compound or [6,6-²H₂]glucose). For the control group, use a medium with unlabeled glucose.

  • Incubate the cells for a predetermined time course, sufficient to achieve isotopic steady-state in the metabolites of interest.

2. Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Add a cold extraction solvent, such as 80% methanol, and scrape the cells.

  • Transfer the cell suspension to a microcentrifuge tube and perform a series of freeze-thaw cycles to ensure complete cell lysis.

  • Centrifuge the extract to pellet proteins and cellular debris. Collect the supernatant containing the polar metabolites.

3. Sample Derivatization:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is methoximation followed by silylation.

4. GC-MS Analysis:

  • Inject the derivatized sample into a GC-MS system.

  • The gas chromatograph separates the different metabolites, which are then ionized and detected by the mass spectrometer.

  • Acquire mass spectra for the glucose derivatives and key downstream metabolites (e.g., lactate, pyruvate).

5. Data Analysis and KIE Calculation:

  • Determine the mass isotopomer distributions for the metabolites of interest from the control and experimental groups.

  • The kinetic isotope effect (kH/kD) can be calculated by comparing the rate of production of a downstream metabolite from the deuterated tracer with that from the unlabeled glucose. This is often done by quantifying the relative abundance of the labeled versus unlabeled metabolite over time.

Experimental Protocol 2: Measurement of Kinetic Isotope Effect using Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general workflow for in vivo KIE studies using NMR.

1. Animal Preparation and Tracer Infusion:

  • Acclimate the animal model (e.g., rat or mouse) to the experimental setup.

  • Perform a primed-constant infusion of the deuterated glucose tracer. A priming bolus is administered to rapidly achieve isotopic steady-state, followed by a continuous infusion to maintain it.

2. Sample Collection:

  • Collect blood samples at regular intervals throughout the infusion period.

  • Immediately process the blood to separate plasma or serum and quench any metabolic activity.

3. Sample Preparation for NMR:

  • Extract metabolites from the plasma/serum samples.

  • Reconstitute the dried extract in a suitable NMR buffer (e.g., D₂O-based phosphate buffer) containing an internal standard.

4. NMR Data Acquisition:

  • Acquire ¹H or ¹³C NMR spectra of the prepared samples. For deuterated tracers, ²H NMR can also be employed.

  • 2D NMR techniques like ¹H-¹³C HSQC can be used for more detailed structural and isotopic analysis.[7]

5. Data Analysis and KIE Calculation:

  • Quantify the concentration and isotopic enrichment of glucose and its metabolites from the NMR spectra.

  • The KIE is determined by comparing the metabolic flux of the deuterated tracer to that of endogenous (unlabeled) glucose, which can be modeled based on the isotopic enrichment data.

Visualizing Metabolic Fates and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the metabolic fate of different glucose tracers and a typical experimental workflow.

glycolysis_pathway cluster_inputs Glucose Tracers cluster_glycolysis Glycolysis This compound This compound G6P Glucose-6-Phosphate This compound->G6P Label at C2 [6,6-2H2]glucose [6,6-2H2]glucose [6,6-2H2]glucose->G6P Label at C6 F6P Fructose-6-Phosphate G6P->F6P Isomerization (Label at C2 is lost) Pyruvate Pyruvate G6P->Pyruvate Label at C6 is retained F6P->Pyruvate Lactate Lactate Pyruvate->Lactate

Fate of Deuterium Labels in Glycolysis

experimental_workflow cluster_prep Preparation cluster_sampling Sampling & Extraction cluster_analysis Analysis cluster_data Data Interpretation Cell Culture / Animal Model Cell Culture / Animal Model Tracer Infusion Tracer Infusion Cell Culture / Animal Model->Tracer Infusion Sample Collection (Blood/Tissue) Sample Collection (Blood/Tissue) Tracer Infusion->Sample Collection (Blood/Tissue) Metabolite Extraction Metabolite Extraction Sample Collection (Blood/Tissue)->Metabolite Extraction Derivatization (for GC-MS) Derivatization (for GC-MS) Metabolite Extraction->Derivatization (for GC-MS) NMR Sample Prep NMR Sample Prep Metabolite Extraction->NMR Sample Prep GC-MS Analysis GC-MS Analysis Derivatization (for GC-MS)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis NMR Analysis NMR Analysis NMR Sample Prep->NMR Analysis NMR Analysis->Data Analysis KIE Calculation & Flux Analysis KIE Calculation & Flux Analysis Data Analysis->KIE Calculation & Flux Analysis

General Experimental Workflow for KIE Measurement

futile_cycling Substrate (Futile) Cycling at the Hexose Phosphate Level Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase G6P->Glucose Glucose-6-Phosphatase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase F6P->G6P Phosphoglucose Isomerase Glycolysis Glycolysis F6P->Glycolysis

Illustration of Substrate (Futile) Cycling

References

A Researcher's Guide to the Validation of Analytical Methods for D-Glucose-d1-2 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of D-Glucose and its isotopologues like D-Glucose-d1-2 is critical for metabolic research and therapeutic development. This guide provides an objective comparison of analytical methods for the quantification of D-Glucose, highlighting the role and advantages of using this compound as an internal standard. The comparison is supported by experimental data and detailed methodologies to aid in the selection of the most suitable method for specific research needs.

Comparative Overview of Analytical Methods

The selection of an analytical method for glucose quantification depends on the specific requirements of the study, such as the need for high specificity, sensitivity, and the ability to distinguish between endogenous and exogenous glucose. Isotope dilution mass spectrometry, utilizing stable isotope-labeled internal standards like this compound, offers significant advantages in terms of accuracy and specificity.[1][2]

FeatureMass Spectrometry with this compoundEnzymatic Assays (e.g., Glucose Oxidase)High-Performance Liquid Chromatography (HPLC-RID)
Principle Isotope dilution mass spectrometry; quantification based on the ratio of labeled to unlabeled glucose.[1]Enzymatic conversion of glucose, leading to a measurable colorimetric or fluorescent signal.[1]Separation of glucose from other sample components followed by detection, typically by refractive index.[1]
Specificity Very High (distinguishes between endogenous and exogenous glucose).[1]High for D-glucose, but can be susceptible to interference from other reducing substances or components of the sample matrix.[1]Moderate to High, depending on the column and separation conditions.[1]
Linearity Wide dynamic range, typically demonstrating linearity over a broad range of physiological and pathological concentrations.[3] For a glucose-d(2)/glucose ratio, linearity was obtained over a relative concentration range of 0-10% with r(2)>0.999.[4]Linear range is typically narrower. For one enzymatic kit, the linear measurement range is from 4 to 2000 mg/L D-glucose.[5]Good linearity, but may be limited by the detector's response range.
Accuracy & Precision High accuracy and precision due to correction for matrix effects and sample processing variations by the internal standard.[3][6] Imprecision for a glucose-d(2)/glucose ratio was determined to be between 1.20-8.19% (coefficient of variation).[4]Good, but can be affected by interfering substances. Spiking of various beverages resulted in recoveries between 93% and 101%.[5]Good, but can be influenced by co-eluting compounds.
Limit of Detection (LOD) & Limit of Quantification (LOQ) High sensitivity, with low LOD and LOQ. For an enzymatic method, the calculated LOD and LOQ were 1.4 and 4 mg/L, respectively.[5]Moderate sensitivity.Lower sensitivity compared to mass spectrometry.
Sample Throughput Can be high with the use of modern UPLC systems and autosamplers.[2][3]Generally high, especially with automated plate readers.Moderate, dependent on the chromatographic run time.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS)

This method is considered a reference measurement procedure for its high specificity and accuracy.[3][6]

  • Sample Preparation:

    • To 50 µL of serum or plasma, add a known concentration of this compound as an internal standard.

    • Precipitate proteins by adding acetonitrile (B52724).

    • Vortex and centrifuge the sample.

    • Collect the supernatant for analysis.[4]

  • Chromatography:

    • Perform chromatographic separation using a suitable column, such as a Luna 3 µm NH2 100A column (100 x 2 mm).

    • Use a mobile phase of acetonitrile with ammonium (B1175870) acetate (B1210297) at a constant flow rate.[4]

  • Mass Spectrometry:

    • Utilize a tandem mass spectrometer with an appropriate ionization source, such as atmospheric pressure chemical ionization (APCI) in negative ion mode.

    • Monitor the specific mass transitions for D-Glucose (e.g., m/z 179 -> 89) and the this compound internal standard.[4]

  • Quantification:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of D-Glucose in the sample by comparing this ratio to a standard curve.[1]

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound Internal Standard Sample->Add_IS Deproteinize Protein Precipitation (e.g., Acetonitrile) Add_IS->Deproteinize Centrifuge Centrifugation Deproteinize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MSMS Tandem Mass Spectrometry Detection LC->MSMS Peak_Integration Peak Area Integration MSMS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification against Standard Curve Ratio_Calculation->Quantification

Workflow for D-Glucose quantification using ID-LC-MS/MS.
Enzymatic Assay (Glucose Oxidase)

This method is widely used for its simplicity and high throughput.

  • Sample Preparation:

    • Dilute samples as necessary to fall within the linear range of the assay.

    • Prepare a standard curve using known concentrations of D-Glucose.

  • Enzymatic Reaction:

    • Add the sample or standard to a microplate well.

    • Add the glucose oxidase reagent, which contains glucose oxidase, peroxidase, and a chromogenic substrate.

    • Incubate at a controlled temperature to allow for the enzymatic reaction and color development.[1]

  • Measurement:

    • Measure the absorbance of the colored product at a specific wavelength using a microplate reader.[1]

  • Quantification:

    • Determine the glucose concentration in the samples by comparing their absorbance to the standard curve.[1]

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Quantification Sample Sample/Standard Mix Mix Sample and Reagent Sample->Mix Reagent Glucose Oxidase Reagent Reagent->Mix Incubate Incubate for Color Development Mix->Incubate Measure Measure Absorbance Incubate->Measure Quantify Quantify against Standard Curve Measure->Quantify

Workflow for D-Glucose quantification using an enzymatic assay.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method separates glucose from other components in the sample before detection.

  • Sample Preparation:

    • Deproteinize samples as described for the mass spectrometry protocol to prevent column contamination.

    • Filter the supernatant before injection.

  • Chromatography:

    • Inject the prepared sample into an HPLC system equipped with a column suitable for carbohydrate analysis.

    • Use an isocratic mobile phase, typically an acetonitrile/water mixture.[1]

  • Detection:

    • Detect the separated glucose using a refractive index detector (RID).[1]

  • Quantification:

    • Determine the concentration of glucose by comparing the peak area of the glucose in the sample to a standard curve prepared from known concentrations of glucose.[1]

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Deproteinize Deproteinization Sample->Deproteinize Filter Filtration Deproteinize->Filter HPLC HPLC Separation Filter->HPLC RID Refractive Index Detection HPLC->RID Peak_Area Peak Area Measurement RID->Peak_Area Quantification Quantification against Standard Curve Peak_Area->Quantification

Workflow for D-Glucose quantification using HPLC-RID.

References

Safety Operating Guide

Proper Disposal of D-Glucose-d1-2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of all laboratory chemicals, including isotopically labeled compounds like D-Glucose-d1-2, is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring a safe laboratory environment and adherence to regulatory standards.

Immediate Safety and Logistical Information

This compound is a deuterated form of glucose, a stable, non-radioactive isotope.[1] Consequently, it does not require the specialized handling and disposal protocols mandated for radioactive materials.[2] While this compound is not classified as a hazardous substance or mixture, it is imperative to handle it as a chemical waste product to prevent environmental contamination and maintain a safe laboratory.[1]

Personal Protective Equipment (PPE): Before initiating any disposal procedures, it is essential to wear appropriate personal protective equipment. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

Handling of the material should occur in a well-ventilated area to minimize the inhalation of any dust.[1]

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of this compound is to engage a licensed professional waste disposal service.[1] The following protocol outlines the standard procedure for preparing this chemical for disposal.

Experimental Protocol: Standard Disposal Procedure

  • Waste Identification and Segregation:

    • Identify the waste stream containing this compound.

    • Segregate this waste from other laboratory waste, particularly from radioactive materials and general trash.[2]

    • If the this compound is mixed with other chemicals, the disposal procedure must account for the hazards of all components in the mixture.[2]

  • Containerization:

    • Place the waste this compound into a designated, chemically compatible, and sealable container.[1]

    • Ensure the container is clearly and accurately labeled. The label should include the full chemical name, "this compound," and any other identifiers required by your institution's waste management program.[1]

  • Waste Storage:

    • Store the sealed container with other non-hazardous solid chemical waste.

    • Keep the container in a cool, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or equivalent safety office.

    • Notify them of the chemical waste to be collected and disposed of. They will have established procedures with licensed waste disposal contractors.[1]

  • Documentation:

    • Maintain a detailed record of the disposed chemical.

    • This record should include the quantity of the chemical and the date of disposal in your laboratory's chemical inventory or waste log.[1]

Quantitative Data Summary

No specific quantitative limits for the disposal of this compound are provided in the available safety data sheets.[1] Disposal should be managed through a certified waste disposal service, regardless of the quantity.[1]

ParameterValueReference
Hazard Classification Not classified as a hazardous substance or mixture.[1]
Primary Disposal Route Licensed professional waste disposal service.[1]
Specialized Handling Not required (non-radioactive).[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste ppe Wear Appropriate PPE (Safety Glasses, Gloves, Lab Coat) start->ppe segregate Identify and Segregate Waste ppe->segregate containerize Place in Labeled, Sealed Container segregate->containerize storage Store with Non-Hazardous Solid Chemical Waste containerize->storage contact_ehs Contact Institutional EHS for Pickup storage->contact_ehs documentation Record Disposal in Log contact_ehs->documentation end End: Proper Disposal documentation->end

Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling D-Glucose-d1-2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount to both personal safety and experimental integrity. This document provides comprehensive guidance on the personal protective equipment (PPE), operational protocols, and disposal plans for D-Glucose-d1-2.

Note on Conflicting Safety Data: Publicly available Safety Data Sheets (SDS) for this compound and similar deuterated glucose compounds present conflicting hazard information. While some sources classify D-glucose and its deuterated analogues as non-hazardous, at least one SDS for D-Glucose-d1 classifies it as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.[1] Therefore, it is prudent to handle this compound with a higher degree of caution, assuming it to be a potentially hazardous substance until more definitive information is available.

Personal Protective Equipment (PPE)

Adherence to standard laboratory best practices necessitates the use of appropriate personal protective equipment to minimize exposure and prevent contamination.[2] The following table summarizes the recommended PPE for handling this compound, taking a cautious approach based on the potential hazards identified in some safety data sheets.

PPE CategoryItemSpecificationRationale
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 compliant.Protects eyes from potential dust particles or splashes.[2][3]
Hand Protection Disposable Nitrile GlovesStandard laboratory grade.Prevents direct skin contact.[2]
Body Protection Laboratory CoatFull-length.Shields skin and personal clothing from accidental spills.[2][3]
Respiratory Protection NIOSH/CEN Approved RespiratorRecommended when there is a potential for dust formation or when handling bulk quantities in poorly ventilated areas.Prevents inhalation of airborne particles.[1][3]
Foot Protection Closed-Toe ShoesSubstantial shoes that cover the entire foot.Protects feet from spills and falling objects.[2]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment and ensuring the integrity of the compound for experimental use.

1. Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.[2]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[2][3]

2. Preparation and Weighing:

  • Work Area: Conduct all handling and weighing of this compound in a designated area, such as a chemical fume hood or a well-ventilated workbench, to minimize inhalation exposure.[3]

  • Equipment: Use clean, dedicated spatulas and weighing paper to prevent cross-contamination.

  • Handling: Handle the powder carefully to avoid generating dust.[2] Using anti-static weighing dishes can be beneficial if the powder is prone to static.[3]

3. Dissolving and Experimental Use:

  • Solvent Addition: When preparing solutions, add the solvent to the weighed this compound slowly and carefully to prevent splashing.[3]

  • Sealing: If sonication or heating is required to dissolve the compound, ensure the container is properly sealed.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with institutional and regulatory guidelines.

  • Waste Compound: Unused or waste this compound should be collected in a clearly labeled, sealed container for chemical waste.[4]

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be disposed of in the appropriate laboratory solid waste stream.[2][4]

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of chemical waste.[4] They can arrange for collection by a licensed waste disposal service.[4]

Experimental Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

A Receiving and Inspection B Storage in Cool, Dry, Well-Ventilated Area A->B C Preparation of Work Area (Fume Hood/Ventilated Bench) B->C D Donning Appropriate PPE C->D E Weighing of this compound D->E F Preparation of Solution E->F G Experimental Use F->G H Disposal of Contaminated Materials G->H I Collection of Waste Compound G->I J Contact EHS for Disposal I->J

Workflow for Handling this compound

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。